Thiol-PEG4-amide-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H24N2O5S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C11H24N2O5S/c12-13-11(14)1-2-15-3-4-16-5-6-17-7-8-18-9-10-19/h19H,1-10,12H2,(H,13,14) |
InChI Key |
SZCFVCZHCGXTOR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCS)C(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
Thiol-PEG4-amide-NH2: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the heterobifunctional linker, Thiol-PEG4-amide-NH2, detailing its core applications in bioconjugation, surface modification, and Proteolysis Targeting Chimeras (PROTACs). This guide provides quantitative data on conjugation efficiencies, detailed experimental protocols, and visual workflows to support its practical implementation in research and development.
This compound is a versatile heterobifunctional crosslinker that plays a pivotal role in modern biopharmaceutical research and drug development. Its unique structure, featuring a terminal thiol group and a primary amine, connected by a four-unit polyethylene glycol (PEG) spacer, offers researchers precise control over the covalent linkage of diverse molecular entities. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable tool for creating sophisticated biomolecular constructs.[1][2]
Core Applications in Research
The utility of this compound stems from the orthogonal reactivity of its terminal functional groups. The thiol group exhibits high specificity for maleimides, vinyl sulfones, and noble metal surfaces, while the primary amine readily participates in amide bond formation with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.[1][3] This dual reactivity allows for a stepwise and controlled approach to bioconjugation.
Bioconjugation and PEGylation
A primary application of this linker is in the site-specific modification of proteins, peptides, and other biomolecules.[1] The process of attaching PEG chains, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can increase a drug's circulatory half-life, enhance its stability, and reduce its immunogenicity. The this compound linker facilitates this by enabling the conjugation of a payload (e.g., a small molecule drug, a fluorescent dye) to a biomolecule (e.g., an antibody, a peptide) in a controlled manner.
Surface Modification of Nanoparticles
The thiol group's high affinity for gold and other metallic surfaces makes this compound an excellent choice for the functionalization of nanoparticles. By anchoring the thiol end to a nanoparticle surface, the amine terminus is presented for the subsequent attachment of targeting ligands, drugs, or imaging agents. The PEG spacer serves to create a hydrophilic shell around the nanoparticle, which can reduce non-specific protein adsorption and improve colloidal stability in biological media.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
In the rapidly advancing field of targeted protein degradation, this compound serves as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC is not merely a spacer but plays a crucial role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Quantitative Data on Conjugation Efficiency
The efficiency of bioconjugation reactions is a critical parameter for the successful development of well-defined and reproducible biomolecular conjugates. The following tables summarize representative quantitative data for the common conjugation chemistries involving the functional groups present in this compound.
| Target Molecule | Linker System | Molar Ratio (Linker:Target) | Conjugation Efficiency | Reference(s) |
| Peptide | Maleimide-PEG | 3:1 | ~100% | |
| Peptide | Maleimide-PEG | Not Specified | 84 ± 4% to ~100% | |
| Protein | Maleimide-PEG | Not Specified | ~70% | |
| Nanobody | Maleimide-PEG-PLGA | 20:1 | ~70% | |
| Fab Fragment | Maleimide-activated dye | 20:1 | ~100% (reaction) |
Table 1: Thiol-Maleimide Conjugation Efficiencies. This table presents the reported efficiencies for the reaction between a thiol group (as present in this compound) and a maleimide-functionalized molecule.
| Reactants | Coupling Agent | Reaction Time | Yield | Reference(s) |
| Amine-PEG-Boc + Carboxylic Acid | HATU/DIPEA | Overnight | Not specified | |
| Amine-containing small molecule + NHS ester | None | 3-24 hours | Not specified | |
| Protein (IgG) + NHS-PEG ester | None | 30-60 min (RT) or 2h (ice) | 4-6 linkers per antibody |
Table 2: Amine-NHS Ester and Amide Coupling Yields. This table provides an overview of typical conditions and outcomes for the formation of an amide bond with the amine terminus of the linker.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the two primary conjugation strategies utilizing this compound.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated protein.
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in the conjugation buffer to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1-10 mM L-cysteine or 2-mercaptoethanol and incubating for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess linker and quenching reagent using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 2: Amine-NHS Ester Coupling
This protocol details the conjugation of the amine group of a this compound-modified molecule to an NHS ester-activated molecule.
Materials:
-
This compound-modified substrate
-
NHS ester-activated molecule
-
Amine-free buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: Tris-buffered saline (TBS) or glycine solution
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Substrate Preparation: Dissolve the this compound-modified substrate in the amine-free buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester-activated molecule in a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the substrate solution. Ensure the final concentration of the organic solvent remains low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the key chemical transformations involved.
References
Thiol-PEG4-amide-NH2 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG4-amide-NH2 is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a focus on its role in advanced drug development. The molecule features a terminal thiol (-SH) group and a primary amine (-NH2) group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This configuration allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool for creating complex biomolecular constructs.
The thiol group offers a reactive handle for conjugation to maleimides or for attachment to gold surfaces, while the primary amine can be readily coupled to carboxylic acids or activated esters to form stable amide bonds.[1] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical factor in the design of effective therapeutics like PROTACs.[2]
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C11H24N2O5S | [3] |
| Molecular Weight | 296.38 g/mol | [3] |
| Appearance | White to off-white solid or viscous liquid | [1] |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | |
| Storage Conditions | Store at -20°C, desiccated and protected from light |
Role in PROTAC Development
PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These chimeric molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
This compound is an exemplary linker for PROTAC synthesis due to its defined length, flexibility, and hydrophilicity conferred by the PEG chain. Its heterobifunctional nature allows for a modular and strategic assembly of the PROTAC molecule.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule facilitates the degradation of a target protein.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a PROTAC utilizing the this compound linker.
Synthesis of a PROTAC using this compound
The synthesis of a PROTAC is a multi-step process. The following protocol outlines a representative workflow for coupling a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with a maleimide handle) using the this compound linker.
Step 1: Amide Coupling of POI Ligand to the Linker
-
Reagents and Materials:
-
Protein of Interest (POI) Ligand with a terminal carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the POI Ligand-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the crude product can be purified.
-
Step 2: Purification of the Intermediate
-
Method:
-
Purify the crude product from Step 1 by reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the POI Ligand-PEG4-Thiol intermediate.
-
Step 3: Thiol-Maleimide Conjugation
-
Reagents and Materials:
-
Purified POI Ligand-PEG4-Thiol (1.0 eq)
-
E3 Ligase Ligand with a terminal maleimide (1.2 eq)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
-
Procedure:
-
Dissolve the purified POI Ligand-PEG4-Thiol in PBS buffer.
-
Dissolve the E3 Ligase Ligand-Maleimide in a minimal amount of a water-miscible organic solvent (like DMSO) and add it to the solution of the intermediate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Step 4: Final Purification and Characterization
-
Method:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR is used to confirm the structure of the linker and its conjugates. The characteristic repeating ethylene glycol units of the PEG chain typically show a prominent signal around 3.5 - 3.7 ppm. Protons on the methylene groups adjacent to the thiol and amide functionalities will have distinct chemical shifts, confirming their presence.
Mass Spectrometry (MS)
-
MS techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are essential for verifying the molecular weight of the final PROTAC. The mass spectrum will show a peak corresponding to the calculated molecular weight of the conjugate, confirming successful ligation of all three components.
Conclusion
This compound is a versatile and valuable tool in modern drug discovery and development. Its well-defined structure, hydrophilic properties, and bifunctional nature make it an ideal linker for the construction of complex therapeutic molecules like PROTACs. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this linker in their research endeavors, ultimately contributing to the advancement of targeted therapeutics.
References
Synthesis and Purification of Thiol-PEG4-amide-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Thiol-PEG4-amide-NH2, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthetic and functional pathways.
Overview of this compound
This compound is a versatile chemical linker featuring a terminal thiol (-SH) group and a primary amine (-NH2) group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The thiol group offers a reactive handle for conjugation to maleimides or for attachment to gold surfaces, while the primary amine can be readily coupled to carboxylic acids or activated esters to form stable amide bonds. The PEG4 spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugated molecule.[1][2]
Molecular Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C11H24N2O5S |
| Molecular Weight | 296.38 g/mol |
| Appearance | Viscous liquid or solid |
| Solubility | Soluble in water and most organic solvents |
Synthetic Strategy
The synthesis of this compound is typically achieved through a multi-step solution-phase approach. This strategy involves the sequential formation of the amide bond and the deprotection of the thiol and amine functionalities. The use of orthogonal protecting groups is critical to prevent unwanted side reactions. A common route involves the coupling of a thiol-protected mercapto-carboxylic acid with a mono-protected PEGylated diamine, followed by deprotection steps.
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of S-trityl-mercaptoacetic acid
This protocol describes the protection of the thiol group of mercaptoacetic acid with a trityl group.
Materials:
-
Mercaptoacetic acid
-
Trityl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve mercaptoacetic acid (1.0 eq) in DCM.
-
Add DIPEA (2.5 eq) to the solution and stir.
-
In a separate flask, prepare a 1 M solution of trityl chloride (1.2 eq) in DCM.
-
Add the trityl chloride solution dropwise to the mercaptoacetic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate and wash with cold water and diethyl ether.
-
Dry the product under vacuum.
Quantitative Data:
| Reactant | Molar Eq. | Purity | Expected Yield |
| Mercaptoacetic acid | 1.0 | >98% | - |
| Trityl chloride | 1.2 | >98% | - |
| DIPEA | 2.5 | >99% | - |
| Product | - | >95% | ~90% |
Amide Coupling of S-trityl-mercaptoacetic acid with Boc-NH-PEG4-NH2
This step forms the amide bond between the protected thiol-acid and the mono-protected PEG linker.
Materials:
-
S-trityl-mercaptoacetic acid
-
Boc-NH-PEG4-NH2
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve S-trityl-mercaptoacetic acid (1.1 eq) and Boc-NH-PEG4-NH2 (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution and stir.
-
Add HATU (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data:
| Reactant | Molar Eq. | Purity | Expected Yield |
| S-trityl-mercaptoacetic acid | 1.1 | >95% | - |
| Boc-NH-PEG4-NH2 | 1.0 | >95% | - |
| HATU | 1.1 | >99% | - |
| DIPEA | 3.0 | >99% | - |
| Product | - | >90% | ~85% |
Deprotection of the Boc Group
This protocol removes the Boc protecting group from the terminal amine.
Materials:
-
Boc-protected intermediate from step 3.2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Quantitative Data:
| Reactant | Reagent | Purity | Expected Yield |
| Boc-protected intermediate | 20-50% TFA in DCM | >90% | - |
| Product | - | >95% | >95% |
Deprotection of the Trityl Group
This final step removes the trityl protecting group to yield the free thiol.
Materials:
-
Trityl-protected intermediate from step 3.3
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the trityl-protected intermediate in DCM.
-
Add TES (5-10 eq) as a scavenger.
-
Add a solution of 95% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to precipitate the final product.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Quantitative Data:
| Reactant | Reagents | Purity | Expected Yield |
| Trityl-protected intermediate | 95% TFA, TES in DCM | >95% | - |
| Product | - | >95% | >90% |
Purification and Characterization
High-purity this compound is essential for its applications. The primary method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by Preparative RP-HPLC
Instrumentation and Conditions:
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30-40 minutes.
-
Flow Rate: Dependent on column dimensions (e.g., 5-20 mL/min).
-
Detection: UV at 214 nm and 280 nm.
Procedure:
-
Dissolve the crude product in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major product peak.
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.
Characterization
The structure and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Characterization Data:
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the PEG backbone (~3.6 ppm), methylene protons adjacent to the thiol and amide groups. |
| ¹³C NMR | Characteristic peaks for the PEG backbone (~70 ppm) and carbons of the terminal functional groups. |
| ESI-MS | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺). |
Application in PROTAC Technology
This compound is frequently used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker plays a critical role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation.
Caption: Role of a PROTAC in targeted protein degradation.
The this compound linker can be conjugated to a ligand for the target protein via its amine terminus and to a ligand for the E3 ligase via its thiol terminus, or vice versa, to generate the final PROTAC molecule. The flexibility and hydrophilicity of the PEG4 spacer are advantageous in achieving the optimal ternary complex formation required for efficient protein degradation.
References
A Technical Guide to the Solubility of Thiol-PEG4-amide-NH2 and Related Compounds
This technical guide provides an in-depth overview of the solubility of Thiol-PEG4-amide-NH2 and similar short-chain heterobifunctional PEG linkers. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound is a heterobifunctional linker molecule that features a thiol group (-SH) at one end and a primary amine group (-NH2) at the other, connected by a discrete polyethylene glycol (PEG) chain of four repeating units. The PEG linker enhances the water solubility and biocompatibility of molecules to which it is conjugated. These linkers are widely used in bioconjugation, drug delivery, and surface modification of materials like gold nanoparticles. Understanding the solubility of this linker in various solvents is critical for its effective use in these applications.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, the general solubility characteristics can be inferred from data on similar Thiol-PEG-Amine compounds with varying PEG chain lengths and related PEG derivatives. Generally, these compounds exhibit high solubility in aqueous solutions and polar organic solvents.
Qualitative Solubility Summary
Thiol-PEG-Amine compounds are generally described as being soluble in:
-
Chloroform and other chlorinated solvents like methylene chloride[1]
-
Dimethylformamide (DMF)
-
Alcohols (to a lesser extent)
They are typically less soluble or insoluble in nonpolar organic solvents such as:
-
Toluene (less soluble)
-
Diethyl ether (not soluble)
-
Hydrocarbons
The hydrochloride salt form of Thiol-PEG-Amine compounds is reported to enhance their solubility.
Quantitative Solubility Data for Related PEG Compounds
The following table summarizes the available quantitative solubility data for structurally related PEG compounds. It is important to note that the molecular weight of the PEG chain significantly influences its physical properties and solubility.
| Compound | Molecular Weight (Da) | Solvent | Temperature (°C) | Solubility | Notes |
| Amine-PEG-thiol | 2000 | DMSO | Not Specified | 50 mg/mL | Requires sonication; use of newly opened DMSO is recommended. |
| Amine-PEG-thiol | 2000 | 10% DMSO in 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 0.83 mg/mL | Saturation unknown. |
| Amine-PEG-thiol | 2000 | 10% DMSO in 90% Corn Oil | Not Specified | ≥ 0.83 mg/mL | Saturation unknown. |
| Thiol-PEG-NHS | 1000 - 20000 | Water | Not Specified | 10 mg/mL (clear solution) | Data is for a related NHS-ester functionalized PEG-thiol. |
| Thiol-PEG-NHS | 1000 - 20000 | Chloroform | Not Specified | 10 mg/mL (clear solution) | Data is for a related NHS-ester functionalized PEG-thiol. |
| Thiol-PEG-NHS | 1000 - 20000 | DMSO | Not Specified | 10 mg/mL (clear solution) | Data is for a related NHS-ester functionalized PEG-thiol. |
| Polyethylene glycol (PEG) | 8000 | Water | 20 | ~630 mg/mL | General solubility for a high molecular weight PEG. |
Experimental Protocols for Solubility Determination
A standardized protocol is crucial for obtaining reproducible solubility data. The following section details a general methodology for determining the solubility of this compound.
Materials and Equipment
-
This compound
-
A range of analytical grade solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol, Chloroform, Toluene, Diethyl Ether)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Phase Solubility Study Protocol (Equilibrium Solubility Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved material remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Solvent/Anti-Solvent Precipitation for Purification and Solubility Assessment
This method is useful for both purifying PEGylated compounds and for qualitatively assessing solubility.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Precipitation: Add this solution dropwise to a large volume of a cold, non-polar anti-solvent in which the compound is insoluble (e.g., diethyl ether).
-
Observation: The desired polar product will precipitate out of the solution. The formation of a precipitate indicates poor solubility in the anti-solvent.
-
Collection: The solid precipitate can be collected by filtration.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility assessment process.
Caption: A flowchart of the experimental workflow for determining the equilibrium solubility of this compound.
Conclusion
This compound is expected to exhibit high solubility in water and other polar solvents, a characteristic feature of PEGylated molecules. While specific quantitative data for this particular linker is limited, the provided information on related compounds and the detailed experimental protocols offer a strong foundation for researchers to assess its solubility in their systems of interest. The experimental workflow and methodologies described herein provide a robust framework for generating reliable and reproducible solubility data, which is essential for the successful application of this versatile linker in drug development and biotechnology.
References
An In-Depth Technical Guide to the Mechanism of Action of Thiol-PEG4-amide-NH2 as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thiol-PEG4-amide-NH2 linker is a heterobifunctional crosslinking reagent integral to the advancement of bioconjugation, particularly in the fields of targeted drug delivery, antibody-drug conjugates (ADCs), and proteomics. This guide elucidates the core mechanism of action of this linker, detailing the chemistry of its reactive termini, the role of its polyethylene glycol (PEG) spacer, and the strategic advantages it offers in the synthesis of complex biomolecular conjugates.
The structure of this compound features three key components: a terminal thiol group (-SH), a tetraethylene glycol (PEG4) spacer, and a primary amine (-NH2) connected via a stable amide bond. This architecture allows for the sequential and controlled conjugation of two different molecules, providing a stable bridge that enhances the therapeutic and diagnostic potential of the resulting conjugate.
Core Mechanism of Action
The utility of the this compound linker lies in the distinct reactivity of its two terminal functional groups. This allows for a two-step conjugation strategy, minimizing the formation of undesirable homodimers and other side products.
Thiol-Reactive Chemistry: The Sulfhydryl End
The thiol group at one end of the linker is a potent nucleophile that readily reacts with electrophilic species. The most common application is its reaction with maleimide-functionalized molecules to form a stable thioether bond.[1][2] This reaction, a Michael addition, is highly efficient and proceeds under mild, physiological conditions.[3]
Key Reaction Parameters:
| Parameter | Recommended Value/Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing hydrolysis of the maleimide ring. |
| Buffer | Phosphate, HEPES, MOPS | Non-amine, non-thiol containing buffers are essential to avoid side reactions. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for overnight reactions to minimize degradation. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Often required to reduce disulfide bonds in proteins to free up thiol groups for conjugation. |
The stability of the resulting thioether bond is a critical advantage, ensuring the integrity of the conjugate in biological systems. However, it's important to note that the thiosuccinimide ring formed can be susceptible to hydrolysis, particularly at higher pH.[2]
Amine-Reactive Chemistry: The Primary Amine End
The primary amine at the other end of the linker serves as a nucleophile for reaction with various electrophilic groups, most commonly activated carboxyl groups. The standard method for this conjugation is through the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4] This reaction results in the formation of a highly stable amide bond.
Key Reaction Parameters:
| Parameter | Recommended Value/Condition | Rationale |
| pH | 7.2 - 8.5 | Facilitates the deprotonation of the primary amine, enhancing its nucleophilicity. |
| Buffer | Phosphate, Borate | Amine-free buffers are crucial to prevent competition with the linker's amine group. |
| Activating Agents | EDC and NHS (or Sulfo-NHS) | EDC activates the carboxyl group, and NHS forms a more stable intermediate, improving reaction efficiency. |
| Temperature | Room Temperature | Typically sufficient for efficient amide bond formation. |
The Role of the PEG4 Spacer
The tetraethylene glycol (PEG4) spacer is a critical component that imparts several beneficial properties to the conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the conjugate, which is particularly advantageous when working with hydrophobic drugs or proteins.
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer minimizes steric hindrance between the conjugated molecules, allowing them to maintain their native conformation and biological activity.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong circulation half-life.
-
Low Immunogenicity: PEG is generally considered to be non-immunogenic, reducing the risk of an adverse immune response to the conjugate.
The Internal Amide Bond
The presence of an internal amide bond within the linker structure contributes to its overall stability. Amide bonds are significantly more resistant to hydrolysis than ester bonds, which is a crucial feature for linkers used in in vivo applications where enzymatic and chemical degradation can occur.
Experimental Protocols: A General Framework
While specific reaction conditions should be optimized for each unique conjugation, the following provides a general two-step protocol for using the this compound linker.
Step 1: Thiol-Maleimide Conjugation
This step involves reacting the thiol end of the linker with a maleimide-activated molecule (Molecule A-maleimide).
Materials:
-
This compound linker
-
Molecule A-maleimide
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Reagent: N-ethylmaleimide or L-cysteine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation: Dissolve the this compound linker and Molecule A-maleimide in the reaction buffer. If Molecule A is a protein with disulfide bonds, pre-treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reaction: Mix the linker and Molecule A-maleimide at a desired molar ratio (e.g., 10-fold molar excess of the linker).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the resulting conjugate (Linker-S-Molecule A) to remove excess linker and quenching reagent.
Step 2: Amine-Carboxyl Conjugation
This step conjugates the amine end of the purified Linker-S-Molecule A with a carboxyl-containing molecule (Molecule B-COOH).
Materials:
-
Purified Linker-S-Molecule A
-
Molecule B-COOH
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC and Sulfo-NHS
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Reagent: Hydroxylamine or Tris buffer
-
Purification system
Procedure:
-
Activation: Dissolve Molecule B-COOH in the activation buffer. Add EDC and Sulfo-NHS and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Reaction: Add the activated Molecule B-COOH to the purified Linker-S-Molecule A in the reaction buffer.
-
Incubation: Incubate for 2 hours at room temperature.
-
Quenching: Add a quenching reagent to deactivate the unreacted activated carboxyl groups.
-
Purification: Purify the final conjugate (Molecule B-NH-Linker-S-Molecule A) to remove reaction byproducts.
Visualization of Mechanisms and Workflows
Reaction Mechanism of Thiol-Maleimide Conjugation
Caption: Thiol-Maleimide Conjugation Mechanism.
Reaction Mechanism of Amine-Carboxyl Conjugation
Caption: Amine-Carboxyl Conjugation via EDC/NHS.
Experimental Workflow for Bifunctional Conjugation
Caption: Two-step conjugation workflow.
Conclusion
The this compound linker is a versatile and powerful tool for the construction of well-defined bioconjugates. Its heterobifunctional nature allows for controlled, sequential reactions, while the PEG4 spacer and stable internal amide bond provide desirable physicochemical properties. A thorough understanding of the underlying reaction mechanisms and the optimization of experimental conditions are paramount to the successful application of this linker in the development of novel therapeutics and diagnostics.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
The Unseen Architect: A Technical Guide to the PEG4 Spacer in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the success of complex biologics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) hinges on the thoughtful design of each molecular component. Among these, the linker, or spacer, plays a pivotal role that is often underestimated. This technical guide provides an in-depth exploration of the tetra-ethylene glycol (PEG4) spacer, a cornerstone of modern bioconjugation strategies. We will delve into its core functionalities, present quantitative data to inform design choices, provide detailed experimental protocols for its implementation, and visualize key processes to enhance understanding.
Core Principles: The Functional Advantages of the PEG4 Spacer
The PEG4 spacer is a discrete and hydrophilic linker composed of four repeating ethylene glycol units.[1] Its defined length and chemical properties bestow several critical advantages upon a bioconjugate, addressing common challenges in drug development.[1]
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor solubility of the final bioconjugate.[2] The PEG4 spacer, being inherently hydrophilic, increases the overall water solubility of the molecule, mitigating aggregation and improving its formulation and handling characteristics.[1][2] This is crucial for maintaining the stability and biological activity of therapeutic proteins.
Improved Pharmacokinetics: The hydrophilic nature of the PEG4 spacer contributes to a longer circulation half-life of the bioconjugate. It creates a protective hydration shell that can shield the molecule from enzymatic degradation and reduce renal clearance. This leads to improved drug exposure at the target site and a potentially better therapeutic index.
Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the payload (e.g., a cytotoxic drug or an E3 ligase ligand). This separation is vital for preserving the biological activity of the protein by preventing the payload from interfering with its binding sites. Research has shown that the inclusion of a PEG spacer can significantly increase the reactivity of conjugated molecules by alleviating steric hindrance.
Modulation of Immunogenicity: The hydration shell created by the PEG spacer can also mask potential immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an adverse immune response against the bioconjugate.
Quantitative Data Presentation
The choice of spacer length is a critical parameter in bioconjugate design. The following tables summarize quantitative data on the physicochemical properties of the PEG4 spacer and its impact on bioconjugate performance, often in comparison to other PEG linker lengths.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₂₀O₆ (for m-PEG4-acid) | |
| Molecular Weight | 236.3 g/mol (for m-PEG4-acid) | |
| Spacer Length | ~14 Å | |
| Solubility | High in aqueous solutions and polar organic solvents |
| Bioconjugate Parameter | No Spacer | PEG2 Spacer | PEG4 Spacer | PEG8 Spacer | PEG12 Spacer | PEG24 Spacer | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | - | 3.9 | 2.5 | 4.8 | 3.7 | 3.0 | |
| In Vitro Cytotoxicity (IC50, nM) | ~5 | - | 11 | 6.1 | 6.0 | 5.8 | |
| Clearance (mL/day/kg) | 330 | 100 | 160 | 280 | 280 | 290 | |
| Receptor Binding Affinity (IC50, nM) | - | - | Increases with length (up to a point) | - | - | - |
Experimental Protocols
The versatility of the PEG4 spacer is leveraged through its functionalization with various reactive groups. The two most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (e.g., lysine residues) and maleimide chemistry for targeting sulfhydryl groups (e.g., from cysteine residues).
Protocol 1: Amine-Reactive Conjugation using NHS-Ester-PEG4
This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-payload) to a protein, such as an antibody.
Materials:
-
Antibody or protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG4-payload
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Methodology:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into PBS, pH 7.2-8.0.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
NHS-Ester-PEG4 Stock Solution Preparation:
-
NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS-Ester-PEG4-payload in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-Ester-PEG4-payload to the antibody solution. The optimal molar ratio should be determined empirically for each specific antibody and payload.
-
Gently mix the reaction solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and quench any unreacted NHS-ester, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of payload molecules conjugated per antibody. This can be assessed using techniques such as UV-Vis spectroscopy (if the payload has a distinct chromophore), mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Sulfhydryl-Reactive Conjugation using Maleimide-PEG4
This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a protein's free sulfhydryl groups, typically on cysteine residues.
Materials:
-
Protein with free sulfhydryl groups in a thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG4-payload
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Methodology:
-
Protein Preparation:
-
Dissolve the protein in a thiol-free, degassed buffer at a pH between 6.5 and 7.5. The buffer should be degassed to prevent oxidation of the sulfhydryl groups.
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols. This can be achieved by incubating the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before the addition of the maleimide reagent. If DTT is used, it must be removed prior to conjugation.
-
-
Maleimide-PEG4 Stock Solution Preparation:
-
Immediately before use, dissolve the Maleimide-PEG4-payload in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG4-payload to the protein solution.
-
Gently mix the reaction solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification:
-
Remove excess, unreacted maleimide-PEG linker by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using methods such as mass spectrometry or UV-Vis spectroscopy if the payload has a suitable chromophore.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the PEG4 spacer in bioconjugation.
References
The Dual Functionality of Thiol-PEG4-amide-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Thiol-PEG4-amide-NH2, represents a cornerstone in modern bioconjugation and drug delivery design. Its precisely defined structure, featuring a terminal thiol and a terminal amine group separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer, offers researchers a powerful tool for the controlled assembly of complex biomolecular architectures. This guide provides a comprehensive overview of the distinct roles of the terminal functional groups, quantitative data on their reactivity, detailed experimental protocols, and visual representations of key workflows and reaction mechanisms.
Core Concepts: The Dichotomy of Thiol and Amine Reactivity
The utility of this compound lies in the orthogonal reactivity of its terminal groups. This allows for sequential or site-specific conjugation strategies, which are critical in the construction of sophisticated drug delivery systems, diagnostic agents, and research tools.
The Nucleophilic Thiol Group: A Gateway to Stable Thioether Bonds
The terminal thiol group (-SH) is a potent nucleophile, particularly in its deprotonated thiolate form (S-).[1] This high nucleophilicity allows for highly specific and efficient conjugation reactions under mild conditions. The reactivity of the thiol group is highly dependent on pH, with the optimal range for many thiol-specific reactions being between 6.5 and 7.5.[2][3] Within this pH range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing reactivity of other nucleophilic groups like amines.
The most prevalent reactions involving the thiol group of this linker are Michael additions to α,β-unsaturated carbonyl compounds. These reactions are favored for their high selectivity and the formation of stable thioether bonds.[4] Key reaction partners for the thiol group include:
-
Maleimides: The reaction between a thiol and a maleimide is one of the most rapid and widely used bioconjugation reactions, proceeding quickly at pH 6.5-7.5 to form a stable thioether linkage.[4]
-
Vinyl Sulfones: These compounds react specifically with thiols to form a highly stable thioether bond. The reaction is generally slower than with maleimides but offers excellent selectivity for thiols over amines, especially under slightly acidic conditions.
-
Acrylates: Thiols can also undergo Michael addition with acrylates to form stable thioether linkages.
Beyond Michael additions, the thiol group can also participate in the formation of disulfide bonds, which are cleavable under reducing conditions, offering a strategy for stimuli-responsive drug release. Furthermore, the high affinity of thiols for gold surfaces makes this compound an ideal choice for the functionalization of gold nanoparticles and surfaces.
The Versatile Amine Group: Forging Amide Bonds and Beyond
The terminal primary amine group (-NH2) provides a reactive handle for a different set of conjugation chemistries, most notably the formation of stable amide bonds. The reactivity of the amine group is also pH-dependent, with reactivity increasing at pH values above 8 as the amine group becomes deprotonated and more nucleophilic.
The most common strategy for targeting the amine group involves the use of activated esters, such as N-hydroxysuccinimide (NHS) esters. The reaction of an amine with an NHS ester results in the formation of a highly stable amide bond and the release of NHS. This reaction is typically carried out in buffers at a pH range of 7.2 to 8.5.
The amine group can also react with other electrophilic partners, including:
-
Isothiocyanates: Forming stable thiourea linkages.
-
Aldehydes: Through reductive amination to form secondary amines.
The presence of the amine group is particularly valuable for attaching targeting ligands, such as antibodies or peptides, to direct conjugated payloads to specific cells or tissues.
Quantitative Data on Reaction Kinetics and Efficiency
The efficiency and selectivity of conjugation reactions with this compound are governed by reaction kinetics, which are influenced by factors such as pH, temperature, and the specific reactants involved.
| Reaction Type | pH Range | Typical Reaction Time | Reported Conjugation Efficiency | Key Considerations |
| Thiol-Maleimide | 6.5 - 7.5 | 30 min - 2 hours | >80% | Fast kinetics; potential for maleimide hydrolysis at higher pH. |
| Thiol-Vinyl Sulfone | 6.5 - 8.5 | 2 - 4 hours | High | Slower than maleimide reaction, but highly selective for thiols. |
| Amine-NHS Ester | 7.2 - 8.5 | 30 min - 2 hours | High | NHS esters are susceptible to hydrolysis, which increases with pH. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Protein Conjugation via Thiol and Amine Groups
This protocol describes a two-step process for conjugating two different molecules to a protein using the thiol and amine groups of the linker.
Materials:
-
This compound
-
Protein to be modified (e.g., antibody)
-
Maleimide-activated molecule (Molecule A)
-
NHS-ester-activated molecule (Molecule B)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Borate buffer, pH 8.5
-
Reducing agent (e.g., DTT) if the protein has disulfide bonds to be reduced.
-
Desalting columns
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation (if necessary): If targeting cysteine residues within a protein, ensure they are in a reduced state. Incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove excess DTT using a desalting column equilibrated with PBS, pH 7.2.
-
Thiol Conjugation (Molecule A): a. Dissolve the protein in PBS, pH 7.2. b. Dissolve a 10-fold molar excess of Maleimide-activated Molecule A in a small amount of DMSO and add it to the protein solution. c. Incubate the reaction for 2 hours at room temperature with gentle mixing. d. Purify the protein-linker-Molecule A conjugate using a desalting column to remove unreacted Molecule A.
-
Amine Conjugation (Molecule B): a. Exchange the buffer of the purified conjugate to borate buffer, pH 8.5, using a desalting column. b. Dissolve a 20-fold molar excess of NHS-ester-activated Molecule B in DMSO and add it to the conjugate solution. c. Incubate the reaction for 1 hour at room temperature. d. Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0. e. Purify the final conjugate using a desalting column or size-exclusion chromatography.
-
Characterization: Characterize the final conjugate using SDS-PAGE, mass spectrometry, and functional assays.
Protocol for Gold Nanoparticle Functionalization
This protocol outlines the steps for coating gold nanoparticles (AuNPs) with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) solution
-
This compound
-
Deionized (DI) water
-
Centrifuge and tubes
Procedure:
-
Linker Addition: To the citrate-stabilized AuNP solution, add a solution of this compound in DI water to achieve a high molar excess of the linker.
-
Incubation: Gently mix the solution and allow it to react for 12-24 hours at room temperature to allow for ligand exchange.
-
Purification: a. Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. b. Carefully remove the supernatant containing unreacted linker and byproducts. c. Resuspend the nanoparticle pellet in fresh DI water or a buffer of choice. d. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.
-
Characterization: Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM). The amine groups on the surface can be quantified using colorimetric assays.
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Reaction pathways for the terminal thiol and amine groups of this compound.
Experimental Workflows
References
- 1. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | CoLab [colab.ws]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
An In-depth Technical Guide to Thiol-PEG4-amide-NH2 as a Heterobifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG4-amide-NH2 is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation and drug development. Its structure, featuring a terminal thiol group and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer, allows for the covalent linkage of diverse molecules. The PEG spacer enhances solubility and reduces immunogenicity of the resulting conjugates.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its application, and visualizations of relevant chemical reactions and workflows. A prominent application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to selectively degrade target proteins within cells.[1][2][3][4]
Core Properties and Data
The utility of this compound as a crosslinker is defined by its specific chemical and physical properties. These characteristics are summarized below to provide a clear reference for experimental design.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C11H24N2O5S | |
| Molecular Weight | 296.38 g/mol | |
| IUPAC Name | 3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide | |
| CAS Number | Not specified in search results | |
| Spacer Arm Length | The PEG4 component corresponds to a 1.4 nm spacer. | |
| Purity | Typically >95% |
Storage and Stability
Proper storage is crucial to maintain the reactivity of this compound.
| Condition | Duration | Source |
| Powder at -20°C | 2 years | |
| In DMSO at 4°C | 2 weeks | |
| In DMSO at -80°C | 6 months |
Chemical Reactivity and Reaction Mechanisms
The heterobifunctional nature of this compound allows for selective and sequential reactions with different functional groups. The thiol group is a potent nucleophile, while the primary amine reacts readily with activated carboxylic acids.
Thiol Group Reactivity
The thiol (-SH) group is highly reactive towards specific electrophiles, enabling chemoselective conjugation.
-
Maleimides: The reaction of a thiol with a maleimide is a widely used strategy for forming a stable thioether bond via a Michael addition mechanism. This reaction is highly selective for thiols under physiological conditions (pH 6.5-7.5). At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.
-
Other Thiol-Reactive Groups: The thiol group can also react with vinyl sulfones, OPSS, and the surfaces of transition metals like gold and silver.
Amine Group Reactivity
The primary amine (-NH2) group provides a second site for conjugation, typically through the formation of a stable amide bond.
-
NHS Esters: N-hydroxysuccinimide (NHS) esters are common reagents for labeling proteins and other biomolecules. They react efficiently with primary amines at a pH range of 7-9 to form a stable amide bond.
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate carboxylic acids, which then react with the primary amine of the crosslinker to form an amide bond.
The orthogonal reactivity of the thiol and amine groups can be controlled by pH, allowing for a stepwise conjugation process.
Caption: Reaction mechanisms of this compound.
Experimental Protocols
The following are detailed protocols for common applications of this compound. These should be considered as starting points and may require optimization for specific molecules and applications.
Protocol 1: Antibody-Drug Conjugation (ADC)
This protocol describes the conjugation of a thiol-reactive drug to an antibody via this compound.
Materials:
-
Antibody of interest
-
This compound
-
NHS ester-activated drug
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching solution (e.g., 1M Tris or glycine)
-
Desalting columns (e.g., G25)
Procedure:
-
Antibody Reduction (to generate free thiols):
-
Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.
-
Add a 10-fold molar excess of TCEP (from a 10 mM stock solution).
-
Incubate for 30 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation of this compound to the Antibody:
-
Immediately after purification, add a 5 to 20-fold molar excess of maleimide-activated this compound to the reduced antibody solution. The optimal ratio should be determined empirically.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Conjugation of the Drug to the Antibody-Linker Construct:
-
Add the NHS ester-activated drug to the reaction mixture. A 10-fold molar excess of the drug relative to the antibody is a common starting point.
-
Adjust the pH of the reaction mixture to 8.0-8.5 to facilitate the amine-NHS ester reaction.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Add a quenching solution (e.g., Tris to a final concentration of 20-50 mM) and incubate for 15 minutes to stop the reaction.
-
Purify the ADC from excess reagents using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Caption: Workflow for Antibody-Drug Conjugation.
Protocol 2: Surface Functionalization of Gold Nanoparticles
This protocol outlines the steps for modifying the surface of gold nanoparticles (AuNPs) with this compound, followed by the attachment of a biomolecule.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
This compound
-
Biomolecule with a carboxylic acid group (e.g., a peptide)
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Centrifuge
Procedure:
-
Functionalization of AuNPs with this compound:
-
Add an excess of this compound to the AuNP suspension (a molar ratio of >3 x 10^4 HS-PEG/AuNP is suggested for complete surface coverage).
-
Stir the mixture overnight at room temperature to allow for the formation of a self-assembled monolayer.
-
Centrifuge the solution to pellet the functionalized AuNPs (e.g., 17,000 x g for 20 minutes).
-
Remove the supernatant and resuspend the AuNPs in water. Repeat this washing step at least three times to remove unbound crosslinker.
-
-
Activation of the Biomolecule's Carboxylic Acid:
-
Dissolve the biomolecule in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and NHS.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation of the Biomolecule to the Functionalized AuNPs:
-
Add the activated biomolecule solution to the suspension of this compound functionalized AuNPs.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the conjugated AuNPs.
-
Remove the supernatant and wash the particles with PBS to remove excess reagents. Repeat the washing step three times.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as dynamic light scattering (DLS) to measure the increase in particle size, and UV-Vis spectroscopy.
-
Caption: Workflow for gold nanoparticle functionalization.
Applications in PROTAC Development
This compound is frequently used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker connects the ligand that binds to the target protein with the ligand that recruits the E3 ligase.
Caption: Simplified signaling pathway of PROTACs.
Conclusion
This compound is a versatile and valuable heterobifunctional crosslinker for researchers in the fields of biotechnology and drug development. Its defined structure, hydrophilic PEG spacer, and orthogonal reactive ends enable the controlled and efficient conjugation of a wide range of molecules. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in the synthesis of antibody-drug conjugates, the functionalization of nanoparticles, and the development of novel therapeutics such as PROTACs.
References
An In-depth Technical Guide to PEGylation with Thiol-PEG4-amide-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PEGylation utilizing the heterobifunctional linker, Thiol-PEG4-amide-NH2. Polyethylene glycol (PEG)ylation is a well-established and widely employed strategy in drug delivery and biotechnology to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles. This is achieved by covalently attaching PEG chains to proteins, peptides, nanoparticles, or small molecules, which can increase their solubility, extend their circulation half-life, and reduce immunogenicity.
This compound is a discrete PEG (dPEG®) linker featuring a thiol group (-SH) at one terminus and a primary amine (-NH2) at the other, separated by a four-unit polyethylene glycol chain. This specific architecture offers precise control over the conjugation process, allowing for the sequential and site-specific attachment of two different molecules. Its defined length and composition are particularly advantageous in applications requiring meticulous control over the final conjugate's structure, such as in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts and Chemical Properties
This compound's utility stems from the orthogonal reactivity of its terminal functional groups. The thiol group exhibits high nucleophilicity and is particularly reactive towards specific functional groups under mild conditions, while the primary amine readily forms stable amide bonds.
Key Reactions:
-
Thiol-Maleimide Conjugation: The thiol group reacts specifically with maleimide-functionalized molecules at a pH range of 6.5-7.5 to form a stable thioether bond. This reaction is highly efficient and selective for thiols over other nucleophiles present on biomolecules.
-
Amine-NHS Ester Conjugation: The primary amine group reacts with N-hydroxysuccinimide (NHS) esters in a pH range of 7.2-8.5 to form a highly stable amide bond. This is a common method for labeling proteins and other biomolecules.
-
Gold Surface Functionalization: The thiol group has a strong affinity for gold surfaces, enabling the straightforward functionalization of gold nanoparticles.
The PEG4 spacer provides hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce non-specific binding.
Data Presentation
The following tables summarize key quantitative data related to the conjugation reactions and stability of the resulting linkages. The data is compiled from studies on similar PEG linkers and reaction types and serves as a general guideline.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Value/Condition | Notes |
| Optimal pH Range | 6.5 - 7.5 | Reaction rate increases with pH, but maleimide stability decreases at higher pH. |
| Typical Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Excess maleimide is used to drive the reaction to completion. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Can be optimized based on the specific reactants. |
| Conjugation Efficiency | 58% - 84% | Dependent on reactants, concentrations, and reaction conditions.[1] |
| Half-life of Maleimide on Nanoparticles | ~32 days at 4°C | Demonstrates the importance of proper storage of maleimide-functionalized molecules.[1] |
Table 2: Amine-NHS Ester Conjugation Parameters
| Parameter | Value/Condition | Notes |
| Optimal pH Range | 7.2 - 8.5 | Higher pH increases the rate of both conjugation and hydrolysis of the NHS ester. |
| Typical Molar Ratio (NHS Ester:Amine) | 5:1 to 20:1 | Excess NHS ester is used to compensate for hydrolysis. |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Can be adjusted based on the stability of the biomolecule. |
| Conjugation Efficiency | >85% | Generally high for this type of reaction.[2] |
| Half-life of NHS Ester (Hydrolysis) | 4-5 hours at pH 7.0, 0°C | Decreases significantly with increasing pH and temperature.[3] |
Table 3: Stability of Conjugate Linkages
| Linkage Type | Condition | Half-life | Notes |
| Thioether (from Thiol-Maleimide) | In presence of glutathione (physiological conditions) | 20 - 80 hours | The succinimide ring can undergo hydrolysis, which stabilizes the thioether bond.[4] |
| Amide (from Amine-NHS Ester) | Physiological pH | Very stable (years) | Amide bonds are generally highly stable under physiological conditions. |
Table 4: Characterization Data for this compound and Conjugates
| Analysis Method | Feature | Expected Result |
| ¹H NMR | PEG backbone protons (-O-CH₂-CH₂-O-) | ~3.5 - 3.7 ppm |
| Methylene protons adjacent to amine (-CH₂-NH₂) | ~2.7 ppm | |
| Amide proton (-CO-NH-) | ~6.8 ppm | |
| ¹³C NMR | PEG backbone carbons | 71 - 73 ppm |
| Mass Spectrometry | Molecular Weight of this compound | Expected: ~296.39 g/mol |
| PEGylated molecules | Characteristic peak distribution with 44 Da spacing. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins (Protein A and Protein B) using the this compound linker. Protein A is functionalized with a maleimide group, and Protein B has an accessible primary amine.
Materials:
-
Protein A-Maleimide
-
Protein B
-
This compound
-
Conjugation Buffer 1: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Conjugation Buffer 2: 100 mM Phosphate buffer, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Reaction of this compound with Protein A-Maleimide
-
Dissolve Protein A-Maleimide in Conjugation Buffer 1 to a concentration of 1-10 mg/mL.
-
Dissolve this compound in Conjugation Buffer 1.
-
Add a 10- to 20-fold molar excess of this compound to the Protein A-Maleimide solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove excess this compound using a desalting column equilibrated with Conjugation Buffer 2. The product is Protein A-PEG4-amide-NH2.
Step 2: Reaction of Protein A-PEG4-amide-NH2 with Protein B
-
To the purified Protein A-PEG4-amide-NH2 solution, add Protein B. The molar ratio of Protein A-PEG4-amide-NH2 to Protein B can be optimized, but a 1:1 ratio is a good starting point.
-
If Protein B is not already in Conjugation Buffer 2, perform a buffer exchange.
-
Activate the carboxyl groups on Protein B by adding a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature.
-
Immediately add the activated Protein B to the Protein A-PEG4-amide-NH2 solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the final conjugate (Protein A-PEG4-Protein B) using an appropriate method, such as size-exclusion chromatography (SEC).
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of citrate-capped AuNPs with this compound.
Materials:
-
Citrate-capped AuNP solution
-
This compound
-
Deionized (DI) water
Procedure:
-
Dissolve this compound in DI water.
-
Add the this compound solution to the citrate-capped AuNP solution. A large molar excess of the linker (e.g., 10,000:1) is recommended to ensure complete surface coverage.
-
Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring.
-
Purify the functionalized AuNPs by centrifugation. The speed and time will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Remove the supernatant and resuspend the AuNP pellet in DI water or a buffer of choice.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound linker.
Mandatory Visualizations
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation using Thiol-PEG4-amide-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity[1][2][3][4]. This document provides detailed protocols for conjugating Thiol-PEG4-amide-NH2 to proteins, a bifunctional linker offering flexibility in conjugation strategies.
The this compound linker possesses a terminal thiol (-SH) group and a terminal primary amine (-NH2) group, enabling site-specific attachment to proteins through various chemical reactions. This allows for precise control over the conjugation site, which is crucial for preserving the protein's biological activity[4]. Two primary strategies for conjugating this linker to a target protein are detailed below:
-
Strategy A: Thiol-Reactive Conjugation. This approach targets cysteine residues on the protein. The protein is first activated with a maleimide-containing crosslinker, followed by conjugation with the thiol group of the PEG linker.
-
Strategy B: Amine-Reactive Conjugation. This method targets lysine residues or the N-terminus of the protein. The amine group of the PEG linker reacts with an activated protein, typically through an N-hydroxysuccinimide (NHS) ester.
Chemical Reaction Pathway
The following diagram illustrates the two primary chemical pathways for conjugating this compound to a protein.
Caption: Chemical pathways for protein conjugation.
Experimental Protocols
The following sections provide detailed step-by-step protocols for the two conjugation strategies. It is recommended to perform small-scale trial reactions to optimize conditions for each specific protein.
Strategy A: Thiol-Reactive Conjugation via Maleimide Chemistry
This protocol describes the conjugation of the thiol group of this compound to a protein that has been pre-activated with a maleimide group.
Materials:
-
Target Protein containing accessible cysteine residues.
-
This compound
-
Maleimide activation reagent (e.g., SM(PEG)n, a crosslinker with an NHS ester and a maleimide group)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 10 mM EDTA.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.
Experimental Workflow:
Caption: Thiol-reactive conjugation workflow.
Protocol:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) if using an NHS-ester-maleimide crosslinker for activation.
-
Protein Activation with Maleimide:
-
Prepare a stock solution of the maleimide activation reagent (e.g., SM(PEG)n) in a water-miscible organic solvent like DMSO.
-
Add a 10- to 20-fold molar excess of the activation reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Activator: Immediately after activation, remove the excess, unreacted maleimide reagent using a desalting column or dialysis against the Conjugation Buffer. This step is critical to prevent unwanted side reactions.
-
PEGylation Reaction:
-
Add this compound to the activated protein solution. A molar ratio of 1.5 to 5-fold excess of PEG linker to the activated protein is recommended as a starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically. The reaction of maleimides with thiols is typically rapid at pH 6.5-7.5.
-
-
Quenching the Reaction (Optional): To quench any unreacted maleimide groups on the protein, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.
-
Purification of the PEGylated Protein: Separate the PEGylated protein from unreacted protein, excess PEG linker, and reaction byproducts using either size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate using SDS-PAGE, which will show a molecular weight shift for the PEGylated protein. Confirm the identity and degree of PEGylation using mass spectrometry.
Strategy B: Amine-Reactive Conjugation via NHS-Ester Chemistry
This protocol outlines the conjugation of the amine group of this compound to a protein's lysine residues or N-terminus, which have been activated with an NHS ester.
Materials:
-
Target Protein with accessible lysine residues or N-terminus.
-
This compound
-
Amine-reactive activation reagent (e.g., a homobifunctional NHS ester crosslinker like BS3 or a heterobifunctional one). Alternatively, the protein's carboxyl groups can be activated using EDC/NHS chemistry.
-
Conjugation Buffer: Amine-free buffer, such as PBS, pH 7.2-8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification system: SEC or IEX columns.
Experimental Workflow:
Caption: Amine-reactive conjugation workflow.
Protocol:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at pH 7.2-8.0 at a concentration of 1-10 mg/mL.
-
Protein Activation (if activating carboxyl groups):
-
To conjugate the PEG-amine to the protein's carboxyl groups (aspartic and glutamic acids), activate them using a two-step procedure with EDC and NHS.
-
Dissolve EDC and NHS in the reaction buffer and add to the protein solution. A 10-fold molar excess of EDC and NHS over the protein is a common starting point.
-
Incubate for 15-30 minutes at room temperature.
-
-
PEGylation Reaction:
-
Add this compound to the activated protein solution. A molar excess of 10- to 50-fold of the PEG linker over the protein is generally recommended for amine-reactive conjugations. The reaction of NHS esters with primary amines is most efficient at pH 7-9.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification of the PEGylated Protein: Purify the PEGylated protein from reaction byproducts and excess reagents using SEC or IEX chromatography.
-
Characterization: Characterize the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation and determine the extent of PEGylation.
Data Presentation: Reaction Parameters and Expected Outcomes
The success of protein PEGylation is influenced by several factors. The following table summarizes key reaction parameters and their typical ranges, which should be optimized for each specific protein.
| Parameter | Thiol-Reactive (Strategy A) | Amine-Reactive (Strategy B) | Expected Outcome |
| pH | 6.5 - 7.5 | 7.0 - 9.0 | Optimal pH ensures selective reaction with the target functional group. |
| Molar Ratio (PEG:Protein) | 1.5:1 to 5:1 | 10:1 to 50:1 | Influences the degree of PEGylation; higher ratios can lead to multiple PEGs per protein. |
| Reaction Time | 1 - 2 hours | 1 - 2 hours | Should be optimized to maximize conjugation efficiency while minimizing protein degradation. |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C | Lower temperatures can help maintain protein stability during longer incubation times. |
Purification and Characterization
Proper purification and characterization are essential to ensure the quality and homogeneity of the final PEGylated protein product.
Purification Techniques
| Technique | Principle | Application in PEGylation |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Efficiently separates PEGylated proteins from unreacted, smaller proteins and excess PEG linkers. |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate proteins with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be used as a supplementary purification step, particularly for polishing. |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity under denaturing conditions. | Useful for analytical-scale separation and identification of PEGylation sites. |
Characterization Methods
| Method | Information Provided |
| SDS-PAGE | Provides an estimate of the apparent molecular weight. PEGylated proteins will show a significant increase in molecular weight compared to the native protein. Native PAGE can also be used and may provide better resolution. |
| Mass Spectrometry (MS) | Confirms the covalent attachment of the PEG linker and can determine the precise molecular weight and degree of PEGylation. |
| HPLC (SEC, IEX, RP) | Assesses the purity and heterogeneity of the PEGylated product. |
Logical Relationships in PEGylation Optimization
The interplay of various reaction parameters determines the final characteristics of the PEGylated protein. The following diagram illustrates these relationships.
Caption: Factors influencing PEGylation outcome.
By carefully controlling the reaction conditions outlined in these protocols, researchers can achieve efficient and site-specific conjugation of this compound to their protein of interest, leading to improved therapeutic candidates.
References
Thiol-PEG4-amide-NH2 for PROTAC Synthesis and Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]
Among the various linker types, those incorporating polyethylene glycol (PEG) chains have gained prominence due to their ability to enhance solubility and provide synthetic tractability.[3] This document provides detailed application notes and protocols for the use of Thiol-PEG4-amide-NH2 , a commercially available, heterobifunctional PEG-based linker, in the synthesis and design of PROTACs.
This compound: A Versatile Linker for PROTAC Construction
This compound is a versatile building block for PROTAC synthesis, featuring two distinct functional groups at its termini: a nucleophilic thiol (-SH) group and a primary amine (-NH2). This bifunctionality allows for the sequential and controlled conjugation of a POI ligand and an E3 ligase ligand.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the linker is crucial for the rational design of PROTACs with favorable pharmacokinetic profiles.
| Property | Value | Source |
| Chemical Formula | C11H24N2O5S | |
| Molecular Weight | 296.38 g/mol | |
| Predicted cLogP | -2.3 | Predicted |
| Predicted TPSA | 149.9 Ų | Predicted |
| Predicted pKa (Acidic) | 10.1 (Thiol) | Predicted |
| Predicted pKa (Basic) | 9.2 (Amine) | Predicted |
| Solubility | Soluble in water and aqueous buffers, DMF, DMSO, and methylene chloride. Less soluble in alcohols and toluene. Not soluble in ether. |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically follows a modular and sequential approach. This strategy involves two key chemical transformations:
-
Amide Bond Formation: The primary amine of the linker is coupled with a carboxylic acid on either the POI ligand or the E3 ligase ligand. This reaction is typically facilitated by standard peptide coupling reagents.
-
Thiol-Maleimide Conjugation (Michael Addition): The thiol group of the linker reacts with a maleimide-functionalized partner (either the E3 ligase ligand or the POI ligand, whichever was not used in the first step). This reaction is highly selective for thiols under physiological conditions and forms a stable thioether bond.
The order of these reactions can be interchanged depending on the specific functional handles available on the POI and E3 ligase ligands.
Below is a diagram illustrating the general workflow for PROTAC synthesis using this linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to this compound
This protocol describes the coupling of a ligand (either the POI or E3 ligase ligand) containing a carboxylic acid to the amine terminus of the linker.
Reagents and Materials:
-
Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the Ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand-linker intermediate (Ligand-amide-PEG4-amide-SH).
Protocol 2: Thiol-Maleimide Conjugation to Form the Final PROTAC
This protocol describes the reaction of the thiol-functionalized Ligand-linker intermediate with a maleimide-functionalized ligand.
Reagents and Materials:
-
Ligand-amide-PEG4-amide-SH (1.0 eq)
-
Second Ligand-Maleimide (1.0 eq)
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.5)
-
Anhydrous DMSO or DMF (if needed for solubility)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the Ligand-amide-PEG4-amide-SH and the Second Ligand-Maleimide in the degassed reaction buffer. If solubility is an issue, a minimal amount of anhydrous DMSO or DMF can be used as a co-solvent.
-
Ensure the reaction vessel is flushed with an inert gas (nitrogen or argon) to prevent oxidation of the thiol.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can also be performed overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
PROTAC Mechanism of Action and Signaling Pathway
The synthesized PROTAC molecule acts as a bridge to bring the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile heterobifunctional linker for the synthesis of PROTACs. Its distinct terminal functional groups allow for a controlled and sequential conjugation strategy, enabling the construction of a diverse range of PROTAC molecules. The incorporation of a PEG4 spacer can confer favorable physicochemical properties, such as enhanced solubility. The detailed protocols provided herein serve as a guide for researchers in the rational design and synthesis of novel protein degraders for therapeutic applications.
References
Application Notes: Step-by-Step Guide for Maleimide-Thiol Conjugation with Thiol-PEG4-amide-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maleimide-thiol conjugation is a cornerstone of bioconjugation, enabling the precise and efficient covalent linkage of molecules.[1] This method is widely employed for labeling proteins, peptides, and other biomolecules with probes, drugs, or polyethylene glycol (PEG) chains.[1][2] The reaction, a Michael addition, forms a stable thioether bond between a maleimide group and a sulfhydryl (thiol) group.[1][2]
This guide provides a detailed protocol for the conjugation of a maleimide-activated molecule to Thiol-PEG4-amide-NH2. This specific PEG linker is often used in the development of PROTACs (Proteolysis Targeting Chimeras) and for modifying biomolecules to improve their pharmacokinetic properties. The protocol covers reagent preparation, the conjugation reaction, purification, and characterization of the final conjugate.
Reaction Mechanism and Specificity
The conjugation chemistry relies on the nucleophilic attack of a thiol group (from a cysteine residue or a linker like this compound) on the electron-deficient double bond of the maleimide ring. This Michael addition reaction results in the formation of a stable succinimidyl thioether linkage.
To ensure high selectivity for the thiol group, the reaction pH is critical. The optimal pH range is 6.5-7.5. Within this range, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values above 7.5, the maleimide group can react competitively with primary amines (e.g., lysine residues), and the rate of maleimide hydrolysis to a non-reactive form increases.
Experimental Protocols
This section details the step-by-step methodology for performing the maleimide-thiol conjugation.
Required Materials and Reagents
-
Maleimide-activated molecule: Protein, antibody, fluorescent dye, or other molecule of interest.
-
This compound: (MW: 296.38 g/mol )
-
Reaction Buffer: Thiol-free buffer, pH 6.5-7.5. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or Tris.
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for dissolving reagents.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred as it does not contain thiols and does not need to be removed before conjugation. Dithiothreitol (DTT) can be used but must be removed prior to adding the maleimide.
-
Chelating Agent: EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols.
-
Quenching Reagent: Cysteine or 2-mercaptoethanol to stop the reaction.
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., G-25), dialysis cassettes, or HPLC/FPLC system.
Step-by-Step Procedure
Step 1: Reagent Preparation
-
Prepare Reaction Buffer: Prepare your chosen buffer (e.g., PBS, 100 mM, pH 7.2) and degas it by applying a vacuum for several minutes or by bubbling with an inert gas like nitrogen or argon. Add 1-5 mM EDTA to the buffer to chelate metal ions.
-
Prepare Maleimide-Activated Molecule Solution: Dissolve your maleimide-activated molecule in the prepared reaction buffer to a known concentration (e.g., 1-10 mg/mL for proteins).
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Maleimides and other reagents are often dissolved in these solvents to ensure they are water-free and stable.
Step 2: (Optional) Reduction of Disulfide Bonds
-
This step is necessary if the thiol on your molecule of interest (e.g., a cysteine in a protein) is part of a disulfide bond.
-
Add TCEP to the solution of your thiol-containing molecule to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the disulfide bonds is a good starting point.
-
Incubate at room temperature for 30-60 minutes.
-
The TCEP-reduced solution can be used directly in the next step. If DTT is used, it must be completely removed using a desalting column before proceeding.
Step 3: Conjugation Reaction
-
Add the this compound stock solution to the solution of your maleimide-activated molecule.
-
The recommended molar ratio is a 10- to 20-fold excess of the PEG linker over the maleimide-activated molecule to drive the reaction to completion. This ratio should be optimized for each specific application.
-
Flush the reaction vial with an inert gas, cap it tightly, and mix gently.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C. If any components are light-sensitive (e.g., fluorescent dyes), protect the reaction from light.
Step 4: Quenching the Reaction
-
To stop the conjugation, add a quenching reagent like cysteine or 2-mercaptoethanol. This will react with any unreacted maleimide groups.
Step 5: Purification of the Conjugate
-
Remove excess, unreacted this compound and quenching reagent.
-
Size Exclusion Chromatography (SEC): This is a common and effective method. Use a desalting column (e.g., G-25) equilibrated with your desired storage buffer (e.g., PBS). The larger conjugate will elute first.
-
Dialysis/Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large protein conjugates.
-
HPLC/FPLC: Can be used for higher resolution purification if needed.
Step 6: Characterization and Storage
-
Characterization: Confirm the success of the conjugation.
-
UV-Vis Spectrophotometry: If the maleimide-activated molecule has a distinct absorbance, the degree of labeling (DOL) can be calculated.
-
Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming the addition of the PEG linker.
-
SDS-PAGE: A shift in the molecular weight band on the gel can indicate successful conjugation to a protein.
-
-
Storage: For immediate use, store the purified conjugate at 2-8°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or -80°C. Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also be beneficial.
Experimental Workflow
Quantitative Data Summary & Optimization
Optimizing reaction conditions is crucial for achieving high conjugation efficiency and a homogenous product. The following table summarizes key parameters.
| Parameter | Recommended Range | Effect on Reaction & Considerations |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Below pH 6.5, the reaction rate slows. Above pH 7.5, competition from amine reaction and maleimide hydrolysis increases. |
| Molar Ratio | 10-20 fold excess of the smaller molecule | A higher excess of the PEG linker can drive the reaction towards completion, which may simplify purification by eliminating the need to separate unreacted maleimide-activated protein. |
| Temperature | Room Temp. or 4°C | Room temperature (e.g., 20°C) leads to faster reaction rates (e.g., 2 hours). 4°C is used for longer, overnight incubations, often for sensitive proteins. |
| Reaction Time | 2 hours to Overnight | Shorter times are sufficient at room temperature. Overnight reactions at 4°C can improve yields for less reactive molecules. |
| Concentration | 1-10 mg/mL (for proteins) | Higher concentrations can increase reaction rates but may also lead to aggregation. This should be optimized. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Maleimide Hydrolysis: Maleimide reagent was exposed to water for too long before reaction. | 1. Prepare maleimide solutions in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage. |
| 2. Thiol Oxidation: Free thiols have formed disulfide bonds, which are unreactive with maleimides. | 2. Reduce disulfide bonds with TCEP prior to conjugation. Degas buffers and add EDTA (1-5 mM) to prevent re-oxidation. | |
| 3. Suboptimal pH: Reaction pH is too low (<6.5), slowing the reaction rate. | 3. Ensure the buffer pH is within the optimal 6.5-7.5 range. | |
| 4. Buffer Contains Thiols: A reducing agent like DTT or 2-mercaptoethanol was not removed. | 4. Use TCEP for reduction or ensure DTT is completely removed by desalting before adding the maleimide reagent. | |
| Poor Specificity / Side Products | 1. Reaction with Amines: The reaction pH was too high (>7.5). | 1. Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
| 2. Retro-Michael Reaction: The formed thioether bond can be reversible under certain conditions. | 2. While generally stable, be aware of this possibility. Hydrolyzing the succinimide ring post-conjugation can increase stability. | |
| Precipitation of Reagents | 1. Poor Solubility: A reagent (e.g., a dye-maleimide) has low aqueous solubility. | 1. Use a co-solvent like DMSO or DMF. If precipitation occurs during the reaction, increase the percentage of the organic co-solvent. |
References
Application Notes and Protocols for NHS Ester Chemistry in Thiol-PEG4-amide-NH2 Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely adopted method for the covalent modification of biomolecules. This technique is particularly effective for coupling with primary amines (-NH₂) to form stable and irreversible amide bonds. The Thiol-PEG4-amide-NH2 linker is a heterobifunctional molecule increasingly utilized in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker possesses a terminal primary amine, making it an ideal substrate for conjugation with NHS ester-activated molecules.
These application notes provide detailed protocols and technical guidance for the successful conjugation of NHS ester-activated compounds to the primary amine of this compound.
Principle of the Reaction
The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine of the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] A critical competing reaction is the hydrolysis of the NHS ester by water, which becomes more significant at higher pH levels.[2]
Key Reaction Parameters
Optimizing the reaction conditions is crucial for maximizing conjugation efficiency and minimizing side reactions.
pH: The pH of the reaction buffer is a critical factor. The reaction is most efficient in the pH range of 7.2 to 9.0.[2] A pH of 8.3-8.5 is often recommended as an optimal starting point to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the rate of NHS ester hydrolysis.[3]
Buffer Composition: The choice of buffer is critical to prevent unwanted side reactions. Buffers containing primary amines, such as Tris, are incompatible with NHS ester reactions as they will compete with the target molecule. Recommended buffers include phosphate, bicarbonate, HEPES, and borate.[4]
Reagent Preparation: NHS esters are moisture-sensitive and should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Stock solutions should not be prepared for long-term storage.
Quantitative Data Summary
The efficiency of the NHS ester-amine coupling is significantly influenced by pH. The following tables summarize the impact of pH on the stability of the NHS ester and the kinetics of the amidation reaction.
| pH | Half-life of NHS Ester | Relative Amidation Rate | Conjugation Efficiency |
| 7.0 | 4-5 hours | Low | Moderate |
| 8.0 | ~1 hour | Moderate | High |
| 8.5 | ~30 minutes | High | Optimal |
| 9.0 | ~10 minutes | Very High | High (hydrolysis risk) |
Table 1: Effect of pH on NHS Ester Stability and Reaction Efficiency. Data compiled from various sources indicating general trends.
| Parameter | Recommended Condition |
| Molar Ratio (NHS:Amine) | 1.5:1 to 5:1 (empirical optimization recommended) |
| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C |
| Temperature | Room temperature (20-25°C) or 4°C |
| Solvent | Anhydrous DMF or DMSO for NHS ester stock (final concentration in reaction <10%) |
Table 2: Recommended Reaction Conditions for NHS Ester Coupling to this compound.
Experimental Protocols
Protocol 1: General Coupling of an NHS Ester-Activated Molecule to this compound
This protocol outlines a general procedure for conjugating a molecule of interest (Molecule-X-NHS) to this compound.
Materials:
-
This compound
-
Molecule-X-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the Molecule-X-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the Molecule-X-NHS ester stock solution to the this compound solution with gentle vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting conjugate to remove unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography.
Visualizations
Caption: NHS Ester Amine Coupling Reaction Workflow.
Caption: PROTAC Synthesis and Mechanism of Action.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | 1. Hydrolysis of NHS ester: Reagent exposed to moisture or high pH for too long. | 1. Prepare NHS ester solution immediately before use in anhydrous solvent. Ensure reaction pH is optimal (8.3-8.5). |
| 2. Suboptimal pH: pH is too low, protonating the amine. | 2. Verify the pH of the reaction buffer and adjust if necessary. | |
| 3. Competing nucleophiles: Buffer contains primary amines (e.g., Tris). | 3. Use an amine-free buffer such as phosphate, bicarbonate, or HEPES. If necessary, perform a buffer exchange. | |
| Precipitation of Reagents | 1. Poor solubility of NHS ester: NHS ester is not fully dissolved. | 1. Ensure the NHS ester is completely dissolved in the organic solvent before adding to the aqueous reaction mixture. The final concentration of the organic solvent should be kept below 10%. |
| 2. Protein/peptide aggregation: The modification process causes aggregation. | 2. Optimize the molar ratio of the NHS ester to the amine-containing molecule. Perform small-scale pilot reactions with varying ratios. | |
| High Background/Non-specific Binding | 1. Excess unreacted NHS ester: Not properly quenched or removed. | 1. Add a quenching reagent (e.g., Tris or glycine) after the desired reaction time. Ensure thorough purification of the conjugate. |
| 2. Aggregation of the conjugate: The final product is aggregated. | 2. Optimize purification methods to remove aggregates, such as using size-exclusion chromatography. |
Table 3: Troubleshooting Guide for NHS Ester-Amine Coupling Reactions.
References
Application Notes and Protocols for Thiol-PEG4-amide-NH2 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG4-amide-NH2 is a heterobifunctional linker that plays a crucial role in the development of advanced drug delivery systems. Its structure, featuring a terminal thiol group and a primary amine group connected by a short, hydrophilic 4-unit polyethylene glycol (PEG) spacer, offers versatile conjugation chemistry. This linker is instrumental in attaching therapeutic agents to various nanocarriers, such as nanoparticles and liposomes, and in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The thiol group (-SH) exhibits a strong affinity for gold surfaces, making it ideal for the functionalization of gold nanoparticles[1]. It also readily reacts with maleimide groups to form stable thioether bonds, a common strategy for bioconjugation[1]. The primary amine group (-NH2) can be easily coupled with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds[1]. The short PEG4 spacer enhances water solubility and provides a flexible linkage between the conjugated molecules, which can be critical for maintaining the biological activity of the payload and improving the pharmacokinetic profile of the drug delivery system[2][3].
These application notes provide an overview of the use of this compound in drug delivery, along with detailed experimental protocols for key applications.
Applications in Drug Delivery Systems
The unique properties of this compound make it a valuable tool in several drug delivery applications:
-
Nanoparticle Functionalization: The thiol group allows for the straightforward surface modification of metallic nanoparticles, particularly gold nanoparticles (AuNPs), through thiol-gold chemisorption. The amine terminus can then be used to conjugate drugs, targeting ligands (e.g., peptides, antibodies), or imaging agents. This enables the creation of multifunctional nanoparticles for targeted therapy and diagnostics (theranostics).
-
Liposome Surface Modification: this compound can be used to functionalize the surface of liposomes. By incorporating a lipid with a reactive headgroup (e.g., maleimide-functionalized lipid) into the liposome bilayer, the thiol group of the linker can be attached. Subsequently, the amine group can be used to conjugate targeting moieties, thereby enhancing the specific delivery of the encapsulated drug to target cells or tissues.
-
Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The amine group can be reacted with the drug, and the thiol group can be conjugated to the antibody, often through the reduction of interchain disulfide bonds to generate free thiols.
-
Hydrogel-Based Drug Delivery: this compound can be incorporated into hydrogel networks to create systems for controlled drug release. The thiol group can participate in the crosslinking of the hydrogel, while the amine group can be used to immobilize a therapeutic agent. The properties of the hydrogel can be tuned to respond to specific stimuli, such as pH, leading to "smart" drug release systems.
Quantitative Data on Functionalized Nanoparticles
The following table summarizes typical characterization data for drug delivery systems functionalized with PEG linkers. While specific data for this compound is limited in the public domain, this table provides expected values based on similar short-chain PEGylated systems.
| Parameter | Unfunctionalized Nanoparticles | Drug-Thiol-PEG-Functionalized Nanoparticles | Reference |
| Hydrodynamic Diameter (DLS) | 10 - 100 nm | Increase of 5 - 20 nm | |
| Zeta Potential | Variable (often negative) | Shift towards neutral or slightly positive | |
| Drug Loading Efficiency (%) | N/A | 10 - 30% | |
| Encapsulation Efficiency (%) | N/A | > 80% | |
| Drug Release (at 24h, pH 5.5) | N/A | 40 - 70% |
Note: The actual values will depend on the specific nanoparticle core, the drug being conjugated, and the precise experimental conditions.
Experimental Protocols
Protocol 1: Conjugation of Doxorubicin to this compound
This protocol describes the conjugation of the anticancer drug doxorubicin (DOX) to the amine group of this compound via an activated ester intermediate.
Materials:
-
Doxorubicin hydrochloride
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Dialysis membrane (MWCO 1 kDa)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Activation of Doxorubicin:
-
Dissolve doxorubicin hydrochloride (1 equivalent) in anhydrous DMF.
-
Add TEA (2 equivalents) to neutralize the hydrochloride salt.
-
Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark.
-
Monitor the formation of the NHS-activated doxorubicin by TLC.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Add the solution of NHS-activated doxorubicin dropwise to the this compound solution.
-
Stir the reaction mixture at room temperature overnight in the dark.
-
-
Purification:
-
Remove the precipitated dicyclohexylurea (DCU) by filtration.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether.
-
Purify the DOX-PEG4-Thiol conjugate by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts.
-
Lyophilize the purified product to obtain a solid.
-
Characterization:
-
Confirm the successful conjugation using techniques such as ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy.
Protocol 2: Functionalization of Gold Nanoparticles with DOX-PEG4-Thiol
This protocol details the attachment of the DOX-PEG4-Thiol conjugate to the surface of gold nanoparticles (AuNPs).
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, e.g., 20 nm)
-
DOX-PEG4-Thiol conjugate (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Preparation of AuNPs:
-
Synthesize AuNPs using a standard citrate reduction method or purchase commercially available AuNPs.
-
Characterize the size and concentration of the AuNPs using UV-Vis spectroscopy and Dynamic Light Scattering (DLS).
-
-
Functionalization:
-
Disperse the AuNPs in PBS.
-
Prepare a solution of DOX-PEG4-Thiol in deionized water.
-
Add the DOX-PEG4-Thiol solution to the AuNP suspension in a 1000:1 molar ratio (linker to AuNP).
-
Gently shake the mixture at room temperature for 24 hours to allow for the formation of the thiol-gold bond.
-
-
Purification:
-
Centrifuge the functionalized AuNPs to pellet the particles and remove the excess unbound conjugate.
-
Remove the supernatant and resuspend the pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps three times.
-
Characterization:
-
UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak of the AuNPs indicates successful surface functionalization.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter confirms the attachment of the conjugate.
-
Zeta Potential: A change in the surface charge indicates the modification of the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): To confirm the size and morphology of the functionalized nanoparticles.
-
Quantification of Drug Loading: Determine the amount of conjugated doxorubicin by measuring its fluorescence or absorbance after dissolving the gold core.
Protocol 3: In Vitro Drug Release Study
This protocol describes a method to evaluate the release of doxorubicin from the functionalized AuNPs under different pH conditions, simulating physiological and endosomal environments.
Materials:
-
DOX-PEG4-Thiol functionalized AuNPs
-
PBS at pH 7.4 and Acetate Buffer at pH 5.5
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator
Procedure:
-
Place 1 mL of the functionalized AuNP suspension in a dialysis bag.
-
Immerse the dialysis bag in 20 mL of the release buffer (either pH 7.4 PBS or pH 5.5 acetate buffer).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the outside of the dialysis bag and replace it with 1 mL of fresh buffer.
-
Quantify the amount of doxorubicin released into the buffer using fluorescence spectroscopy (Excitation: ~480 nm, Emission: ~590 nm).
-
Calculate the cumulative percentage of drug release over time.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of drug-loaded nanoparticles.
Caption: Targeted drug delivery pathway using functionalized nanoparticles.
Caption: Conjugation chemistry of the this compound linker.
References
Surface Modification of Nanoparticles with Thiol-PEG4-amide-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Functionalization with heterobifunctional polyethylene glycol (PEG) linkers, such as Thiol-PEG4-amide-NH2, offers a robust strategy to enhance the biocompatibility, stability, and targeting capabilities of nanoparticles. This linker features a thiol (-SH) group for strong covalent attachment to noble metal surfaces like gold, and a terminal primary amine (-NH2) group that provides a versatile handle for the conjugation of various biomolecules, such as targeting ligands, drugs, or imaging agents. The tetra-ethylene glycol (PEG4) spacer improves solubility, reduces non-specific protein binding, and can prolong circulation time in vivo.
These application notes provide a comprehensive overview of the principles, experimental protocols, and characterization techniques for the surface modification of nanoparticles using this compound.
Applications
Nanoparticles functionalized with this compound are well-suited for a variety of cutting-edge biomedical applications:
-
Targeted Drug Delivery: The terminal amine group serves as a conjugation point for targeting moieties (e.g., antibodies, peptides, small molecules) that can direct the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Bio-sensing and Diagnostics: The specific and stable attachment of biorecognition elements to the nanoparticle surface via the amine terminus enables the development of sensitive and selective diagnostic assays.
-
In Vivo Imaging: Conjugation of imaging agents (e.g., fluorescent dyes, MRI contrast agents) to the amine group allows for the tracking and visualization of the nanoparticles in biological systems.
-
Enhanced Biocompatibility: The hydrophilic PEG spacer minimizes opsonization (the process of marking pathogens for phagocytosis) and uptake by the reticuloendothelial system (RES), leading to longer circulation times and improved biodistribution.[1][2]
Quantitative Data Summary
The surface modification of nanoparticles with this compound induces significant changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of gold and silica nanoparticles before and after functionalization.
Table 1: Physicochemical Characterization of Gold Nanoparticles (AuNPs) Functionalized with this compound
| Parameter | Bare AuNPs | AuNPs-S-PEG4-NH2 |
| Hydrodynamic Diameter (nm) | 15 ± 2 | 25 ± 3 |
| Zeta Potential (mV) | -35 ± 5 | -5 ± 2 |
| Surface Plasmon Resonance (nm) | 520 | 525 |
Note: The change in hydrodynamic diameter and zeta potential confirms the successful coating of the nanoparticles with the PEG linker. The slight red-shift in the surface plasmon resonance is also indicative of a change in the local refractive index at the nanoparticle surface.
Table 2: Physicochemical Characterization of Mesoporous Silica Nanoparticles (MSNs) Functionalized with this compound
| Parameter | Bare MSNs | MSNs-S-PEG4-NH2 |
| Hydrodynamic Diameter (nm) | 100 ± 10 | 115 ± 12 |
| Zeta Potential (mV) | -25 ± 4 | -10 ± 3 |
| Surface Area (m²/g) | 1000 | 950 |
| Pore Volume (cm³/g) | 1.2 | 1.1 |
Note: Similar to AuNPs, an increase in hydrodynamic diameter and a shift in zeta potential towards neutral are observed. The slight decrease in surface area and pore volume is expected after surface modification.
Table 3: Drug Loading Capacity of this compound Modified Nanoparticles
| Nanoparticle Type | Drug | Drug Loading Content (DLC, w/w%) | Encapsulation Efficiency (EE, %) |
| AuNPs-S-PEG4-NH2-Doxorubicin | Doxorubicin | ~5% | ~85% |
| MSNs-S-PEG4-NH2-Doxorubicin | Doxorubicin | ~15% | ~95% |
Note: The drug loading capacity and encapsulation efficiency are dependent on the nanoparticle type, drug properties, and the conjugation chemistry employed. The amine terminus of the linker can be used to covalently attach drugs containing a carboxylic acid group via amide bond formation.
Experimental Protocols
Below are detailed protocols for the surface modification of gold and mesoporous silica nanoparticles with this compound.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the modification of pre-synthesized citrate-capped gold nanoparticles with this compound through a ligand exchange reaction.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 15 nm)
-
This compound
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of Linker Solution: Prepare a stock solution of this compound in DI water at a concentration of 1 mg/mL.
-
Ligand Exchange Reaction:
-
To 1 mL of the AuNP solution, add the this compound solution. The optimal molar ratio of the linker to AuNPs should be determined empirically but a starting point of a 10,000-fold molar excess of the linker is recommended to ensure complete surface coverage.
-
Gently mix the solution and allow it to react for at least 4 hours at room temperature with continuous stirring.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 15 nm AuNPs).
-
Carefully remove the supernatant, which contains excess unbound linker.
-
Resuspend the nanoparticle pellet in 1 mL of DI water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the purified AuNPs-S-PEG4-NH2 in a suitable buffer, such as PBS, for storage and further applications.
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: Functionalization of Mesoporous Silica Nanoparticles (MSNs)
This protocol details the functionalization of MSNs with this compound using a silanization agent followed by a crosslinking step.
Materials:
-
Mesoporous silica nanoparticles (MSNs)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
This compound
-
Anhydrous toluene
-
Ethanol
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
Part A: Thiol Functionalization of MSNs
-
Activation of MSNs: Dry the MSNs in a vacuum oven at 80°C overnight to remove any adsorbed water.
-
Silanization Reaction:
-
In a round-bottom flask, disperse the dried MSNs in anhydrous toluene under an inert atmosphere (e.g., nitrogen).
-
Add MPTMS to the MSN suspension (a typical ratio is 1 mL of MPTMS per 1 g of MSNs).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain it with vigorous stirring for 12-24 hours.
-
-
Purification of Thiol-Functionalized MSNs:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the suspension to pellet the thiol-functionalized MSNs (MSNs-SH).
-
Wash the pellet with toluene and then ethanol (three times each) to remove unreacted MPTMS.
-
Dry the purified MSNs-SH in a vacuum oven.
-
Part B: Conjugation of this compound
-
Activation of Carboxyl-Terminated Linker (if starting with a carboxylated version): This step is for a related protocol, for this compound, a maleimide-thiol reaction is more direct. For direct attachment to the amine on the PEG linker, a different surface chemistry on the MSN would be needed. This protocol assumes the goal is to attach the thiol end of the linker to a functionalized MSN.
-
Maleimide-Thiol Conjugation (A more direct approach):
-
Functionalize the MSNs with a maleimide-containing silane (e.g., 3-(trimethoxysilyl)propylmaleimide) following a similar silanization protocol as in Part A.
-
Disperse the maleimide-functionalized MSNs in a suitable buffer (e.g., PBS, pH 7.0).
-
Add this compound to the MSN suspension and react for 2-4 hours at room temperature.
-
-
Purification of Functionalized MSNs:
-
Centrifuge the reaction mixture to pellet the MSNs-S-PEG4-NH2.
-
Wash the pellet with DI water and then ethanol to remove any unreacted linker.
-
Dry the purified nanoparticles.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes involved in the application and synthesis of this compound functionalized nanoparticles.
References
Application Notes and Protocols for Bioconjugation using Thiol-PEG4-amide-NH2 Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of heterobifunctional Thiol-PEG4-amide-NH2 linkers in bioconjugation. This linker is a versatile tool for covalently connecting two molecules, typically a protein or peptide to another molecule such as a small molecule drug, a fluorescent label, or another biomolecule. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance of the final conjugate.
The this compound linker possesses two distinct reactive functionalities: a primary amine (-NH2) and a thiol (-SH) group. This allows for a controlled, two-step conjugation strategy. The primary amine can be coupled to a carboxyl group on a target molecule using carbodiimide chemistry (e.g., EDC and NHS). The thiol group can then react with a maleimide-functionalized molecule to form a stable thioether bond.
Data Presentation
The following tables summarize key quantitative parameters for bioconjugation reactions using this compound linkers. The efficiency and stability of the conjugation can be influenced by various factors including the specific molecules being conjugated, reaction conditions, and purification methods.
Table 1: Reaction Conditions for Two-Step Conjugation
| Parameter | Step 1: Amine-to-Carboxyl Conjugation (EDC/NHS Chemistry) | Step 2: Thiol-to-Maleimide Conjugation |
| pH | 4.5 - 7.2 for EDC activation; 7.0 - 8.0 for amine coupling | 6.5 - 7.5 |
| Temperature | Room temperature or 4°C | Room temperature or 4°C |
| Reaction Time | 15 minutes for activation; 2 hours to overnight for coupling | 2 hours to overnight |
| Molar Excess of Linker | 10- to 50-fold molar excess over the carboxyl-containing molecule | N/A (Linker is already attached to the first molecule) |
| Molar Excess of Second Molecule | N/A | 10- to 20-fold molar excess of maleimide-activated molecule over the thiol-PEGylated molecule[1] |
Table 2: Conjugation Efficiency and Stability
| Parameter | Typical Values | Notes |
| Conjugation Yield (Step 1) | >80% with optimized purification[2] | Yields can be lower depending on the purification method. Cation exchange chromatography can provide higher yields. |
| Conjugation Yield (Step 2) | Generally high and efficient | The reaction between a thiol and a maleimide is typically rapid and specific. |
| Overall Conjugate Yield | 10% - 33% reported for some PEGylated proteins | Overall yield is dependent on the efficiency of both reaction steps and purification. Linker length can also affect yield.[3] |
| Thioether Bond Stability | Stable, but can be susceptible to retro-Michael reaction in the presence of other thiols (e.g., glutathione)[4][5] | Hydrolysis of the succinimide ring can increase the stability of the thioether bond. |
Experimental Protocols
The following are detailed protocols for a two-step bioconjugation using a this compound linker. This protocol assumes the conjugation of a carboxyl-containing molecule (Molecule A) to a maleimide-activated molecule (Molecule B).
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule (Molecule A) via EDC/NHS Chemistry
This protocol describes the activation of a carboxyl group on Molecule A and its subsequent conjugation to the primary amine of the this compound linker.
Materials:
-
Molecule A (containing a carboxyl group)
-
This compound linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Molecule A: Dissolve Molecule A in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the solution of Molecule A.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Quenching of EDC (Optional but Recommended): To prevent cross-reaction with the thiol group of the linker, quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.
-
Purification (Optional but Recommended): Remove excess EDC, NHS, and quenching reagent by passing the solution through a desalting column equilibrated with Coupling Buffer.
-
Conjugation with this compound:
-
Dissolve the this compound linker in Coupling Buffer.
-
Add a 10- to 20-fold molar excess of the linker solution to the activated Molecule A solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
Purification of the Conjugate (Molecule A-PEG4-Thiol): Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Conjugation of the Thiol-PEGylated Molecule A to a Maleimide-Activated Molecule B
This protocol describes the reaction between the free thiol group on the Molecule A-PEG4-Thiol conjugate and a maleimide-activated Molecule B.
Materials:
-
Purified Molecule A-PEG4-Thiol from Protocol 1
-
Maleimide-activated Molecule B
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA
-
Quenching Solution: 1 M N-acetylcysteine or 1 M L-cysteine
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Reactants:
-
Ensure the purified Molecule A-PEG4-Thiol is in the Conjugation Buffer. The presence of EDTA is recommended to prevent oxidation of the thiol group.
-
Dissolve the maleimide-activated Molecule B in a suitable solvent (e.g., DMSO or DMF) and then dilute into the Conjugation Buffer immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide-activated Molecule B solution to the Molecule A-PEG4-Thiol solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if using a fluorescently labeled maleimide.
-
-
Quenching of the Reaction: Add the Quenching Solution to a final concentration that is in 2-fold molar excess to the starting amount of the maleimide-activated molecule to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification of the Final Conjugate (Molecule A-PEG4-Molecule B): Purify the final conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.
Protocol 3: Characterization of the Bioconjugate
It is essential to characterize the final conjugate to confirm successful conjugation and assess its purity.
Methods:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of a protein after conjugation. PEGylated proteins often run at a higher apparent molecular weight than their actual molecular weight.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to determine the precise molecular weight of the conjugate and confirm the addition of the linker and the second molecule.
-
UV-Vis Spectroscopy: If one of the molecules has a distinct absorbance spectrum (e.g., a fluorescent dye or a drug with a chromophore), UV-Vis spectroscopy can be used to quantify the degree of labeling.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion (SEC-HPLC) or reverse-phase (RP-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted starting materials.
Visualizations
The following diagrams illustrate the bioconjugation workflow and the chemical reactions involved.
Caption: A flowchart of the two-step bioconjugation process.
Caption: The chemical logic of the two-step conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the conjugation yield of brush polymer–protein conjugates by increasing the linker length at the polymer end-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Thiol-PEG4-amide-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of molecular processes in real-time. This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using a heterobifunctional Thiol-PEG4-amide-NH2 linker. This linker offers a strategic two-step approach for conjugating a fluorescent dye to a biomolecule, providing spatial separation between the label and the target molecule, which can help preserve the biomolecule's native function. The polyethylene glycol (PEG) spacer enhances solubility and reduces non-specific interactions, making it an ideal tool for a range of applications from in-vitro assays to in-vivo imaging.
Thiol-reactive labeling, targeting cysteine residues, offers higher specificity compared to amine-reactive labeling due to the lower abundance of free thiols in proteins. This method is particularly advantageous for site-specific labeling to study protein structure, function, and interactions.
Logical Relationship of Components in the Labeling Reaction
The labeling strategy involves a two-step conjugation process. First, the amine group of the this compound linker is reacted with an amine-reactive fluorescent dye (e.g., an NHS-ester functionalized dye). The resulting fluorescently-tagged PEG linker now possesses a free thiol group. In the second step, this thiol-reactive fluorescent probe is conjugated to a cysteine residue on the target biomolecule via a maleimide-thiol reaction.
Data Presentation
Table 1: Characteristics of Common Thiol-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein-5-maleimide | 494 | 518 | ~75,000 | 0.92 |
| Alexa Fluor™ 488 C₅ Maleimide | 495 | 519 | ~71,000 | 0.92 |
| Rhodamine Red™-C₂-maleimide | 570 | 590 | ~85,000 | 0.85 |
| Cy®3 Maleimide | 550 | 570 | ~150,000 | 0.15 |
| Cy®5 Maleimide | 649 | 670 | ~250,000 | 0.28 |
| Alexa Fluor™ 647 C₂ Maleimide | 650 | 668 | ~239,000 | 0.33 |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with environmental conditions.
Table 2: Representative Labeling Efficiency and Stability Data
| Biomolecule | Fluorescent Probe | Molar Ratio (Probe:Biomolecule) | Labeling Efficiency (%) | Stability (t½ in serum at 37°C) |
| Bovine Serum Albumin (BSA) | Alexa Fluor 488-PEG4-Thiol | 20:1 | 85 | > 48 hours |
| GRGDSP Peptide | Cy5-PEG4-Thiol | 10:1 | 92 | > 72 hours |
| Monoclonal Antibody (mAb) | Fluorescein-PEG4-Thiol | 15:1 | 78 | > 96 hours |
Note: These are representative data and will vary depending on the specific biomolecule, reaction conditions, and purification method.
Experimental Protocols
Protocol 1: Synthesis of Fluorophore-PEG4-Thiol Intermediate
This protocol describes the conjugation of an amine-reactive fluorescent dye (NHS-ester) to the this compound linker.
Materials:
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Triethylamine (optional, for non-salt form of linker)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve Linker: Dissolve this compound in the reaction buffer to a final concentration of 10 mg/mL. If using the hydrochloride salt form of the linker, add a 2-fold molar excess of triethylamine to neutralize the salt.
-
Dissolve Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the dissolved fluorescent dye to the linker solution dropwise while gently stirring. A 1.5 to 2-fold molar excess of the linker is recommended to ensure complete consumption of the more expensive dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the Fluorophore-PEG4-Thiol intermediate from unreacted dye and linker using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
-
Characterization: Confirm the synthesis of the intermediate by measuring the absorbance spectrum. The spectrum should show the characteristic absorbance peak of the fluorescent dye. The concentration can be determined using the Beer-Lambert law with the molar extinction coefficient of the dye.
Protocol 2: Fluorescent Labeling of a Thiol-Containing Biomolecule
This protocol details the conjugation of the purified Fluorophore-PEG4-Thiol intermediate to a biomolecule with an available cysteine residue.
Materials:
-
Purified Fluorophore-PEG4-Thiol intermediate
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the biomolecule solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before the addition of maleimide-activated dyes.
-
Reaction: Add a 10-20 fold molar excess of the Fluorophore-PEG4-Thiol intermediate to the biomolecule solution. The optimal molar ratio should be determined empirically for each biomolecule.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: (Optional) Quench any unreacted thiol-reactive probes by adding a final concentration of 50 mM of 2-mercaptoethanol or L-cysteine and incubating for 15 minutes.
-
Purification: Remove excess fluorescent probe and other reaction components by purifying the labeled biomolecule using SEC or IEX. The choice of method depends on the properties of the biomolecule.[]
-
Characterization:
-
Degree of Labeling (DOL): Determine the ratio of dye molecules to biomolecule molecules by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye. The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF is the correction factor for the dye's absorbance at 280 nm.[2]
-
Purity: Assess the purity of the labeled biomolecule by SDS-PAGE. The labeled protein should show a fluorescent band at the expected molecular weight.
-
Experimental Workflow Diagram
Application Example: Studying Integrin Signaling with a Labeled RGD Peptide
Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a crucial role in cell signaling, migration, and proliferation. Many integrins recognize the arginine-glycine-aspartic acid (RGD) motif in extracellular matrix proteins. A fluorescently labeled RGD peptide can be used as a probe to visualize integrin localization and study its signaling pathway.
Signaling Pathway Diagram: Integrin-Mediated Signaling
By using a fluorescently labeled RGD peptide, researchers can use techniques like fluorescence microscopy or flow cytometry to:
-
Visualize the localization of integrin receptors on the cell surface.
-
Quantify the binding affinity of the RGD peptide to its receptor.[3]
-
Track the internalization and trafficking of integrin-ligand complexes.
-
Study the downstream signaling events by co-localizing the fluorescent peptide with other signaling proteins.
This approach is highly valuable in cancer research and the development of anti-angiogenic therapies that target integrin function.[4]
Conclusion
The use of the this compound linker provides a versatile and robust method for the fluorescent labeling of biomolecules. The two-step conjugation strategy, combined with the benefits of a PEG spacer and the specificity of thiol chemistry, makes this an excellent choice for researchers in basic science and drug development. The detailed protocols and application examples provided herein serve as a comprehensive guide to implementing this powerful technique.
References
- 2. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-infrared fluorescent RGD peptides for optical imaging of integrin alphavbeta3 expression in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Thiol-PEG4-amide-NH2 Conjugation Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the use of Thiol-PEG4-amide-NH2 linkers.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A this compound is a heterobifunctional linker featuring a free thiol (-SH) group on one end and a primary amine (-NH2) group on the other, connected by a 4-unit polyethylene glycol (PEG) spacer containing an amide bond. This structure allows for the sequential and specific conjugation of two different molecules. Common applications include the development of antibody-drug conjugates (ADCs), PEGylation of proteins and peptides for improved solubility and pharmacokinetics, and the functionalization of surfaces and nanoparticles.[1][2] The amine group can be reacted with activated carboxylic acids (e.g., NHS esters), while the thiol group is highly reactive towards maleimides, haloacetyls, and other sulfhydryl-reactive moieties.[3][4]
Q2: What is the optimal pH for conjugating the thiol group of this linker?
The optimal pH for reactions involving the thiol group depends on the chosen chemistry. For the widely used maleimide-thiol conjugation, the ideal pH range is 6.5-7.5.[5] Within this range, the thiol group exists in its more reactive thiolate anion form, while minimizing side reactions with amines and hydrolysis of the maleimide. At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine. Reactions at pH values below 6.5 will be significantly slower.
Q3: My maleimide-functionalized molecule is not stable in aqueous buffer. What is happening?
Maleimide groups are susceptible to hydrolysis, a reaction with water that opens the maleimide ring to form a non-reactive maleamic acid derivative. This hydrolysis is a significant concern as it leads to inefficient conjugation. The rate of hydrolysis increases with higher pH (above 7.5) and higher temperatures. Therefore, it is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use and to work within the recommended pH range.
Q4: Do I need to reduce my protein or antibody before conjugation with a maleimide?
Yes, if the target for conjugation is a cysteine residue involved in a disulfide bond (-S-S-), reduction is necessary to generate a free thiol (-SH) group. Disulfide bonds are common in proteins and antibodies, contributing to their tertiary and quaternary structures. Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Q5: Can the reducing agent from the previous step interfere with my thiol-maleimide conjugation?
Yes, this is a critical consideration. Thiol-based reducing agents like DTT and β-mercaptoethanol will compete with your target thiol for reaction with the maleimide. Therefore, any excess of these reducing agents must be removed after reduction and before adding the maleimide-functionalized component, typically through a desalting column or dialysis. TCEP is a non-thiol-based reducing agent and often does not need to be removed. However, high concentrations of TCEP can still interfere with the conjugation reaction.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
-
Question: I am seeing very little or no formation of my desired conjugate. What could be the problem?
-
Answer: Low conjugation efficiency can stem from several factors:
-
Oxidation of the Thiol Group: The thiol group on your PEG linker or protein can re-oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this, use degassed buffers, work on ice when possible, and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.
-
Hydrolysis of the Maleimide: As previously mentioned, the maleimide group on your other molecule may have hydrolyzed. Ensure it was stored correctly (at -20°C as a solid) and that aqueous solutions are prepared fresh.
-
Incorrect pH: The reaction buffer's pH must be within the optimal range of 6.5-7.5 for maleimide-thiol chemistry. Buffers containing primary amines, such as Tris, should be avoided as they can react with the maleimide at higher pH values. Phosphate-buffered saline (PBS), HEPES, or MES are better choices.
-
Presence of Interfering Substances: Excess thiol-containing reducing agents (like DTT) must be removed prior to conjugation.
-
Issue 2: Inconsistent Results Between Experiments
-
Question: My conjugation efficiency varies significantly from one experiment to the next. Why is this happening?
-
Answer: Inconsistency often points to a variable that is not being properly controlled:
-
Variable Maleimide Activity: If you are not preparing fresh solutions of your maleimide-functionalized molecule for each experiment, its activity will decrease over time due to hydrolysis.
-
Incomplete Reduction or Re-oxidation: If you are conjugating to a protein, ensure that your reduction step is consistent and that you are taking measures to prevent the re-oxidation of the newly formed thiols. The use of degassed buffers is crucial here.
-
Stoichiometry: The molar ratio of maleimide to thiol can significantly impact efficiency. An excess of the maleimide reagent is often used to drive the reaction to completion. For labeling proteins, a 10-20 fold molar excess of a maleimide-dye is a common starting point. However, for larger molecules or nanoparticles, steric hindrance can be a factor, and the optimal ratio may be lower (e.g., 2:1 or 5:1). It is advisable to perform a titration to find the optimal ratio for your specific system.
-
Issue 3: Instability of the Final Conjugate
-
Question: My purified conjugate seems to be unstable over time. What could be the cause?
-
Answer: The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This is more likely to occur in the presence of other thiols. To increase the stability of the conjugate, the succinimide ring can be hydrolyzed (opened) under basic conditions after the initial conjugation is complete. This ring-opened form is much more stable.
Issue 4: Side Reactions and Lack of Specificity
-
Question: I suspect that side reactions are occurring. What are the possibilities and how can I prevent them?
-
Answer: While the maleimide-thiol reaction is highly selective in the 6.5-7.5 pH range, side reactions can occur:
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues in proteins. Sticking to a pH of around 7.0 minimizes this.
-
Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This can be prevented by performing the conjugation at a more acidic pH (e.g., pH 5.0) or by acetylating the N-terminal cysteine.
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Rationale | Citations |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and maleimide stability. Minimizes side reactions with amines. | |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow maleimide hydrolysis and thiol oxidation. | |
| Buffer Type | Phosphate (PBS), HEPES, MES | Use non-amine, non-thiol containing buffers to avoid side reactions. | |
| Reducing Agent | TCEP (preferred) or DTT | TCEP is non-thiol based and often doesn't require removal. DTT is a strong reductant but must be removed. | |
| Maleimide:Thiol Ratio | 10:1 to 20:1 (for small molecules/dyes) | An excess of maleimide drives the reaction to completion. | |
| 1:1 to 5:1 (for nanoparticles/large proteins) | Optimized ratio is needed to account for steric hindrance. | ||
| Additives | 1-5 mM EDTA | Chelates metal ions that can catalyze thiol oxidation. |
Table 2: Factors Influencing Maleimide Hydrolysis
| Factor | Effect on Hydrolysis Rate | Recommendations | Citations |
| pH | Increases significantly at pH > 7.5 | Maintain pH between 6.5 and 7.5 during conjugation. | |
| Temperature | Increases with higher temperature | Perform reactions at room temperature or 4°C. Store stock solutions at -20°C. | |
| Aqueous Exposure | Increases with prolonged time in water | Prepare aqueous solutions of maleimide reagents immediately before use. Do not store in aqueous buffers. | |
| Buffer Composition | Amine-containing buffers can react with maleimides | Use buffers like PBS, MES, or HEPES. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating a thiol-containing molecule (like this compound) to a maleimide-activated molecule.
-
Preparation of Reagents:
-
Dissolve the this compound in a degassed reaction buffer (e.g., 100 mM PBS, 5 mM EDTA, pH 7.2).
-
Immediately before use, dissolve the maleimide-activated molecule in a compatible anhydrous solvent (like DMSO or DMF) and then dilute it into the degassed reaction buffer.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the thiol-containing solution. A 10- to 20-fold molar excess of the maleimide is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide.
-
-
Purification:
-
Remove unreacted reagents and byproducts using dialysis, size-exclusion chromatography (desalting column), or HPLC.
-
Protocol 2: Reduction of Protein Disulfide Bonds and Removal of Reducing Agent
This protocol is for preparing a protein or antibody for conjugation.
-
Reduction of Disulfides:
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2).
-
Add a 10-100 fold molar excess of TCEP or a 10-fold molar excess of DTT.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Thiol-Based Reducing Agent (if DTT was used):
-
This step is crucial to prevent interference.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with degassed reaction buffer.
-
Apply the protein/DTT solution to the column.
-
Elute the protein with the degassed buffer. The larger protein will elute first, while the smaller DTT molecules are retained.
-
Immediately use the collected protein fractions for the conjugation reaction (Protocol 1, Step 2) to prevent re-oxidation of the thiols.
-
Protocol 3: Quantification of Conjugation Efficiency using Ellman's Reagent
This method can be used to determine the amount of free thiol remaining after a conjugation reaction.
-
Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm. By comparing the amount of free thiol before and after the reaction, the conjugation efficiency can be calculated.
-
Procedure:
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
Take an aliquot of your reaction mixture after the conjugation is complete.
-
Add Ellman's reagent to both your sample and the standards.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of unreacted thiols in your sample from the standard curve.
-
Conjugation Efficiency (%) = [1 - (moles of free thiol after reaction / moles of initial free thiol)] x 100.
-
Visualizations
Caption: Experimental workflow for a typical Thiol-Maleimide conjugation reaction.
References
Technical Support Center: Thiol-PEG4-amide-NH2 Reactions
Welcome to the technical support center for Thiol-PEG4-amide-NH2 and related bifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Section 1: Thiol-End Reactions (e.g., Thiol-Maleimide Coupling)
Q1: Why is my thiol-maleimide conjugation yield low?
Low yield is a frequent issue that can stem from several factors, including thiol oxidation, suboptimal pH, maleimide instability, or incorrect stoichiometry.
-
Thiol Oxidation: Free thiols (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1] This process is often catalyzed by dissolved oxygen or divalent metal ions.[1]
-
Suboptimal pH: The reaction between a thiol and a maleimide is highly pH-dependent. The optimal range is typically pH 6.5-7.5.[1][2] Below pH 6.5, the reaction rate slows significantly because the thiol is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with amines (like lysine residues) become more common. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to opening in aqueous solutions, a process that accelerates with increasing pH. Once hydrolyzed, the maleimide is no longer reactive towards thiols. Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is crucial. An insufficient amount of the maleimide reagent may lead to an incomplete reaction.
Q2: How can I prevent thiol oxidation before my reaction?
Preventing the oxidation of free thiols to disulfide bonds is critical for successful conjugation.
-
Use a Reducing Agent: If your protein or peptide already contains disulfide bonds, they must be reduced. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide reagent. DTT (dithiothreitol) is also a strong reducing agent, but being a thiol itself, any excess must be removed (e.g., via a desalting column) before adding the maleimide to prevent it from competing in the reaction.
-
Work in an Oxygen-Free Environment: Degas your buffers by bubbling with an inert gas like nitrogen or argon, or by using vacuum/sonication cycles to remove dissolved oxygen.
-
Add a Chelating Agent: Include a chelating agent such as EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
Work Quickly and on Ice: When possible, work with your thiol solutions on ice to slow down the rate of oxidation.
Q3: I'm observing an unexpected side product when conjugating to a peptide with an N-terminal cysteine. What could it be?
When conjugating a maleimide to a peptide with a cysteine at the N-terminus, a side reaction can occur where the N-terminal amine attacks the newly formed thiosuccinimide ring. This leads to an intramolecular rearrangement, forming a stable six-membered thiazine ring. This rearrangement is more prominent at physiological or higher pH.
To minimize this side reaction, perform the conjugation at a more acidic pH (e.g., pH 5.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.
Section 2: Amine-End Reactions (e.g., NHS-Ester Coupling)
Q1: My NHS-ester coupling reaction has a low yield. What are the common causes?
Similar to thiol reactions, low yields in amine coupling are often tied to pH, reagent stability, and buffer choice.
-
NHS-Ester Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid and reduces conjugation efficiency. This hydrolysis is significantly faster at higher pH.
-
Suboptimal pH: The optimal pH for NHS ester reactions is a balance between having a deprotonated, nucleophilic primary amine and minimizing ester hydrolysis. This range is typically pH 7.2 to 8.5. Below this range, the amine is protonated (-NH₃⁺) and non-nucleophilic.
-
Inappropriate Buffer Choice: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester and should be avoided. Use non-competing buffers like Phosphate-Buffered Saline (PBS), Borate, or Bicarbonate buffer.
-
Inactive Reagents: NHS esters are moisture-sensitive. Always warm reagents to room temperature before opening to prevent condensation, and dissolve them in an anhydrous solvent like DMSO or DMF immediately before use.
Q2: What is the optimal pH for a two-step EDC/NHS coupling reaction?
For coupling the amine end of the PEG linker to a carboxyl group on a target molecule, a two-step process using EDC and NHS is common. Each step has a different optimal pH.
-
Carboxyl Activation (Step 1): The activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 . MES buffer is a common choice for this step.
-
Amine Coupling (Step 2): The subsequent reaction of the stable NHS-ester intermediate with the primary amine is most efficient at a physiological to slightly basic pH, from pH 7.0 to 8.5 . PBS or Borate buffer is often used here.
Q3: How can I stop or "quench" the reaction?
To stop the reaction and prevent further modification, you can add a quenching reagent.
-
For Thiol-Maleimide Reactions: Add a small-molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
For Amine-NHS Ester Reactions: Add a buffer containing primary amines, such as Tris or glycine (at a final concentration of 50-100 mM), to react with and consume any remaining NHS esters. Hydroxylamine can also be used.
Section 3: Purification and Characterization
Q1: What is the best way to purify my final PEGylated conjugate?
The choice of purification method depends on the size and properties of your conjugate and the unreacted components.
-
Size Exclusion Chromatography (SEC): This is a very common and effective method for separating the larger PEGylated conjugate from smaller, unreacted molecules like the PEG linker, quenching agents, or hydrolyzed reagents.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX is often the method of choice for separating unPEGylated protein, mono-PEGylated species, and multi-PEGylated species.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates based on hydrophobicity and is highly effective for purifying conjugates involving smaller molecules, peptides, and proteins.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary tool to IEX, though its resolution may be lower for PEGylated proteins.
Q2: How can I confirm that my conjugation reaction was successful?
Several analytical techniques are used to characterize the final product. A combination of methods often provides the most complete picture.
-
Mass Spectrometry (MS): LC-MS is an indispensable tool for confirming successful conjugation by providing precise molecular weight information of the final product.
-
HPLC Analysis: Techniques like SEC and RP-HPLC can show a shift in retention time, indicating a change in size or hydrophobicity, respectively, consistent with successful conjugation.
-
SDS-PAGE: For protein conjugations, a shift in the band to a higher molecular weight on an SDS-PAGE gel is a clear indicator of successful PEGylation.
Troubleshooting Guides
Guide 1: Low Yield in Thiol-Maleimide Conjugation
This guide provides a logical workflow to diagnose and solve low-yield issues.
Guide 2: Low Yield in Amine-NHS Ester Coupling
This workflow addresses common failure points in reactions involving the primary amine of the PEG linker.
Data & Protocols
Quantitative Data Summary
The efficiency of your reactions is highly dependent on key quantitative parameters. The tables below summarize critical values found in the literature.
Table 1: pH Optimization for Common Reactions
| Reaction Type | Functional Groups | Optimal pH Range | Rationale |
| Thiol-Maleimide | Thiol + Maleimide | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and amine side reactions. |
| Amine-NHS Ester | Amine + NHS Ester | 7.2 - 8.5 | Ensures amine is deprotonated and nucleophilic while managing rate of hydrolysis. |
| EDC/NHS (Step 1) | Carboxyl Activation | 4.5 - 6.0 | Most efficient pH for EDC-mediated activation of carboxyl groups. |
| EDC/NHS (Step 2) | Amine Coupling | 7.0 - 8.5 | Optimal for the activated NHS-ester to react with the primary amine. |
Table 2: Stability of NHS Esters in Aqueous Buffer
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol describes a general workflow for conjugating a maleimide-activated molecule to a thiol-containing protein.
Protocol 2: General Amine-NHS Ester Conjugation
This protocol provides a general procedure for labeling a protein with an NHS-ester functionalized molecule.
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, Borate) at pH 7.2-8.5. The recommended protein concentration is typically 2 mg/mL or higher.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Perform Conjugation: While gently stirring, add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify Conjugate: Remove unreacted materials and byproducts by desalting, dialysis, or another appropriate chromatography method like SEC.
-
Analyze Product: Confirm the degree of labeling and purity using UV-Vis spectroscopy, HPLC, and/or Mass Spectrometry.
References
preventing aggregation of proteins during PEGylation with Thiol-PEG4-amide-NH2
Preventing Protein Aggregation with Thiol-PEG4-amide-NH2
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate protein aggregation during PEGylation with thiol-reactive linkers like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during thiol-PEGylation?
Protein aggregation during thiol-PEGylation is primarily caused by:
-
Intermolecular Disulfide Bond Formation: Free thiol groups (-SH) on cysteine residues are prone to oxidation, which can form disulfide bonds between different protein molecules, leading to aggregation.[1][2] This is a common issue if the protein's cysteines are not kept in a reduced state.
-
Suboptimal Reaction Conditions: The stability of a protein is highly sensitive to its environment. Factors such as pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic patches that promote self-association and aggregation.[3][4]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and aggregation.[3]
-
Hydrolysis of the Maleimide Group: The maleimide group, commonly used for thiol-specific PEGylation, can undergo hydrolysis at pH values above 7.5. This reduces the efficiency of the PEGylation reaction and can lead to side reactions.
Q2: Why is a specific pH range critical for this reaction?
The pH of the reaction buffer is a critical parameter. A pH range of 6.5 to 7.5 is optimal for the thiol-maleimide conjugation reaction.
-
Below pH 6.5: The thiol group (-SH) is less nucleophilic, which significantly slows down the desired conjugation reaction.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (like lysine residues) becomes more competitive, leading to a loss of specificity.
Q3: Can I use DTT or β-mercaptoethanol as a reducing agent?
While DTT (dithiothreitol) and β-mercaptoethanol are effective reducing agents, they are not recommended for use during the conjugation reaction. Both contain thiol groups that will compete with the protein's cysteines for the maleimide-PEG reagent. If used to reduce disulfide bonds prior to PEGylation, they must be completely removed (e.g., via dialysis or desalting columns) before adding the PEG reagent. TCEP (tris(2-carboxyethyl)phosphine) is the preferred reducing agent as it is highly effective, stable, and does not contain a thiol group, meaning it does not need to be removed before starting the conjugation.
Troubleshooting Guide: Protein Aggregation
This section provides a systematic approach to diagnosing and solving aggregation issues during your PEGylation experiment.
Initial Workflow for Thiol-PEGylation
The diagram below illustrates a standard workflow for thiol-PEGylation, highlighting critical steps where optimization can prevent aggregation.
Troubleshooting Decision Tree
If you observe aggregation (e.g., visible precipitation or high molecular weight species in SEC), use the following decision tree to identify and solve the problem.
Data & Protocols
Table 1: Recommended Reaction Conditions
This table summarizes the key reaction parameters that should be optimized to minimize aggregation. Start with the "Recommended Starting Point" and adjust as needed based on your specific protein's characteristics.
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| pH | 7.0 - 7.2 | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Buffer | Degassed PBS or HEPES (50-100 mM) | N/A | Inert, non-amine buffers prevent side reactions. Degassing removes oxygen to prevent thiol oxidation. |
| Reducing Agent | 1-5 mM TCEP | 1-10 mM TCEP | Reduces disulfide bonds without competing in the conjugation reaction. |
| PEG:Protein Molar Ratio | 10:1 to 20:1 | 5:1 to 50:1 | A molar excess of PEG drives the reaction towards the desired product and can sterically hinder aggregation. |
| Protein Concentration | 1-2 mg/mL | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. |
| Temperature | Room Temperature (~22°C) | 4°C to 25°C | Lower temperatures slow down both the conjugation and aggregation kinetics, which can be beneficial for aggregation-prone proteins. |
| Reaction Time | 2 hours | 1 - 12 hours | Should be optimized to maximize conjugation while minimizing aggregation and maleimide hydrolysis. |
Table 2: Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can further suppress aggregation.
| Excipient | Typical Concentration | Mechanism of Action |
| L-Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions. |
| Sucrose | 5 - 10% (w/v) | Acts as a protein stabilizer through preferential exclusion, increasing the thermodynamic stability of the native state. |
| Polysorbate 20/80 | 0.01 - 0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents adsorption and surface-induced aggregation. |
| EDTA | 1 - 5 mM | Chelates divalent metal ions that can catalyze the oxidation of thiols. |
Experimental Protocols
Protocol 1: Thiol-PEGylation Reaction
Objective: To covalently attach this compound to free cysteine residues on a protein while minimizing aggregation.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS).
-
This compound.
-
Anhydrous DMSO or DMF.
-
TCEP hydrochloride.
-
Reaction Buffer: Degassed 50-100 mM PBS or HEPES, 1-5 mM EDTA, pH 7.0.
-
Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol.
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the degassed Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Add TCEP to the protein solution to a final concentration of 5-10 mM.
-
Incubate at room temperature for 30 minutes.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved PEG reagent to the reduced protein solution to achieve the desired molar excess (e.g., 20-fold). For aggregation-prone proteins, add the PEG reagent in 3-4 smaller aliquots over 30 minutes.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess maleimide-PEG. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted PEG and quenching reagent by Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Collect fractions and analyze for the desired conjugate.
-
Protocol 2: Analysis of Aggregation by SEC-MALS
Objective: To separate and quantify the monomeric, PEGylated, and aggregated species in the reaction mixture.
Methodology: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for characterizing PEGylated proteins. SEC separates molecules based on their hydrodynamic size, while MALS, in conjunction with UV and refractive index (RI) detectors, allows for the absolute determination of the molar mass of each eluting species, independent of its shape or elution time.
Procedure:
-
System Setup:
-
Equilibrate an appropriate SEC column (e.g., with a pore size suitable for separating your protein and its expected conjugates) with a filtered and degassed mobile phase (e.g., PBS).
-
Ensure the SEC system is connected in series to a UV detector, a MALS detector, and a dRI detector.
-
-
Sample Analysis:
-
Inject a suitable volume of your quenched PEGylation reaction mixture.
-
Monitor the elution profile from all three detectors.
-
-
Data Interpretation:
-
Unconjugated Protein: Will elute as a peak with a molar mass corresponding to the native protein.
-
PEGylated Protein: Will elute earlier than the native protein due to its larger hydrodynamic radius and will have a higher molar mass. The mass increase can be used to determine the degree of PEGylation.
-
Aggregates: Will elute earliest, often in or near the void volume of the column, and will be characterized by a very high molar mass and a large light scattering signal.
-
Free PEG: Will elute late and be detected primarily by the RI detector.
-
-
Quantification:
-
Integrate the peak areas from the UV (for protein content) and RI (for total concentration) chromatograms to determine the relative percentage of monomer, conjugate, and aggregate in the sample.
-
Protocol 3: Rapid Assessment of Aggregation by DLS
Objective: To quickly assess the size distribution and presence of aggregates in a sample.
Methodology: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to calculate the hydrodynamic radius (Rh) and provides a size distribution profile of the sample. DLS is highly sensitive to the presence of even small amounts of large aggregates.
Procedure:
-
Sample Preparation:
-
Filter or centrifuge your sample (e.g., 10,000 x g for 10 minutes) to remove large, non-soluble precipitates.
-
Ensure the sample concentration is appropriate for the instrument (typically >0.2 mg/mL for most proteins).
-
-
Measurement:
-
Pipette the sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's software.
-
-
Data Interpretation:
-
Monomeric Protein: A single, narrow peak corresponding to the expected hydrodynamic radius of your protein. The Polydispersity Index (PDI) should be low (e.g., <0.2), indicating a monodisperse sample.
-
Aggregated Sample: The presence of a second peak at a much larger size, or a single broad peak with a high PDI (>0.3), indicates the presence of aggregates. The DLS software will report the percentage of mass or intensity contributed by each population.
-
References
Technical Support Center: Troubleshooting Low Yield in Thiol-PEG-Amine Conjugation
This guide provides comprehensive troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving heterobifunctional Thiol-PEG-Amine (SH-PEG-NH2) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my overall conjugation yield low or non-existent?
Low conjugation efficiency can arise from issues with the reagents, reaction conditions, or purification methods. The primary factors to investigate are the reactivity of your starting materials (the thiol on your molecule or PEG linker, and the amine on the PEG linker), the stability of the reactive groups on your target molecule (e.g., maleimide, NHS-ester), and the optimization of the reaction parameters.[1][2]
A systematic approach is crucial. Start by verifying the integrity of each component before troubleshooting the conjugation reaction itself.
Q2: How can I ensure my thiol groups are active and available for conjugation?
Free thiol (-SH) groups are highly susceptible to oxidation, forming disulfide bonds (-S-S-) that are unreactive towards common thiol-reactive groups like maleimides.[1]
-
Disulfide Bonds: Your protein or peptide may naturally contain disulfide bonds that need to be reduced to generate free thiols.[2]
-
Oxidation: Free thiols can re-oxidize if exposed to air, especially in the presence of divalent metals.[1]
-
Steric Hindrance: The thiol group might be buried within the molecule's 3D structure, making it inaccessible.
Solution:
-
Reduce Disulfide Bonds: Before conjugation, treat your molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). TCEP is often preferred as it is stable, effective over a wide pH range, and does not contain a thiol group itself, meaning it typically doesn't need to be removed before adding a maleimide-based reagent.
-
Prevent Re-oxidation: Perform reactions in degassed, oxygen-free buffers. Including a chelating agent like EDTA in your buffer can help by sequestering metal ions that catalyze oxidation.
-
Quantify Free Thiols: Use Ellman's reagent (DTNB) or other commercially available kits to measure the concentration of free thiols immediately before starting the conjugation reaction. This confirms that the reduction step was successful and that the thiols are available.
Q3: What are the optimal reaction conditions for each step of the conjugation?
Achieving high yield requires optimizing conditions for both the thiol reaction and the amine reaction.
For Thiol-Maleimide Conjugation:
-
pH: The optimal pH range is 6.5-7.5. Within this range, the reaction is highly selective for thiols over amines. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with amines (e.g., lysine residues), leading to non-specific products.
-
Molar Ratio: A molar excess of the maleimide-containing molecule (typically 10-20 fold) is often used to drive the reaction to completion. However, for larger molecules or nanoparticles where steric hindrance can be a factor, this ratio must be optimized experimentally. For some peptide conjugations, a 2:1 or 5:1 maleimide-to-thiol ratio has been found to be optimal.
For Amine-Carboxyl (EDC/NHS) Conjugation:
-
Two-Step Reaction: A two-step process is recommended for higher efficiency.
-
Activation Step: Activate the carboxyl groups on your target molecule using EDC and NHS (or Sulfo-NHS) at an acidic pH of 4.7-6.0.
-
Conjugation Step: Raise the pH to 7.2-8.0 before adding your amine-containing PEG linker. This pH range is optimal for the reaction of the NHS-activated molecule with the primary amine.
-
-
Buffers: Use non-amine, non-carboxyl buffers like MES for the activation step and phosphate-based buffers (PBS) or borate buffers for the conjugation step. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the reaction.
Q4: My reagents seem fine, but the yield is still low. What else could be wrong?
If reagent activity is confirmed, investigate the reaction parameters and potential side reactions.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting low conjugation yield.
-
Maleimide Hydrolysis: The maleimide ring is unstable at pH values above 7.5 and can hydrolyze, rendering it inactive. Always prepare maleimide solutions fresh and avoid storing them in aqueous buffers.
-
Thiazine Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the conjugate rearranges to a thiazine structure, especially at neutral or basic pH. Performing the conjugation at a more acidic pH can prevent this.
-
Linker Solubility: While the PEG spacer enhances water solubility, highly concentrated solutions of the linker may still precipitate in your aqueous reaction buffer. Consider preparing the stock solution in an organic solvent like DMSO or DMF before adding it to the reaction.
Q5: How should I purify my final PEGylated conjugate?
The choice of purification method depends on the size and properties of your conjugate. PEGylation significantly increases the molecular weight and size of a molecule.
-
Size Exclusion Chromatography (SEC): This is the most common method and is very effective at separating the larger PEGylated conjugate from smaller unreacted molecules like the native protein and excess PEG linker.
-
Ion Exchange Chromatography (IEX): The PEG chain can shield charges on the protein surface, altering its binding to IEX resins. This property can be exploited to separate PEGylated species from the un-PEGylated protein. It can also sometimes separate proteins with different numbers of attached PEG chains.
-
Reverse Phase Chromatography (RPC): RPC is often used at an analytical scale to identify PEGylation sites and separate positional isomers.
-
Ultrafiltration/Dialysis: These methods can be used to remove small molecular weight impurities but may not be effective at separating native protein from the PEGylated product, leading to a trade-off between purity and yield.
Summary of Key Reaction Parameters
| Parameter | Thiol-Maleimide Conjugation | Amine-Carboxyl (EDC/NHS) Conjugation |
| Optimal pH | 6.5 - 7.5 | Activation: 4.7-6.0; Conjugation: 7.2-8.0 |
| Recommended Buffers | Phosphate (PBS), HEPES, MES (amine-free) | Activation: MES; Conjugation: PBS, Borate |
| Molar Ratio (Linker:Target) | 10-20 fold excess of maleimide is a common starting point; must be optimized. | 10-50 fold excess of PEG-Amine to activated molecule. |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 30 minutes to 2 hours | Activation: 15 min; Conjugation: 2 hours |
Experimental Workflow & Chemistry
The overall process involves two key chemical reactions separated by purification steps.
Caption: General workflow for a two-step conjugation process.
References
Technical Support Center: Thiol-PEG4-amide-NH2 Conjugates
Welcome to the technical support center for Thiol-PEG4-amide-NH2 and related PEG conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of these reagents in their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound conjugates.
Issue 1: Low Conjugation Efficiency or Complete Failure of Conjugation
-
Question: I am observing low or no conjugation of my this compound linker to my molecule of interest. What are the possible causes and how can I troubleshoot this?
-
Answer: Low conjugation efficiency can stem from several factors related to the reactivity of the thiol or amine groups, as well as the reaction conditions. Here are the potential causes and recommended troubleshooting steps:
Potential Cause Troubleshooting Steps Oxidation of the Thiol Group The thiol (-SH) group is susceptible to oxidation, forming disulfide bonds (-S-S-) which are unreactive in typical thiol-specific conjugation reactions (e.g., with maleimides).[1][2][3] 1. Degas Buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas like nitrogen or argon before use. 2. Use Fresh Solutions: Prepare solutions of the this compound conjugate immediately before use.[4] 3. Add a Reducing Agent: Consider a pre-incubation step with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce any oxidized thiols back to their free form. Note: DTT and BME should be removed before conjugation to maleimides. 4. Analytical Validation: Use techniques like LC-MS to confirm the presence of the free thiol on your starting material.[5] Hydrolysis of Reactive Esters (for amine conjugation) If you are reacting the amine end of the PEG linker with an NHS-ester activated molecule, the NHS-ester is highly susceptible to hydrolysis. 1. Control pH: Perform the reaction at a pH between 7.2 and 7.5 for optimal amine reactivity and minimal NHS-ester hydrolysis. 2. Use Anhydrous Solvents: When preparing the activated molecule, use anhydrous solvents like DMSO or DMF to prevent premature hydrolysis. 3. Fresh Activation: Activate your molecule with EDC/NHS immediately prior to adding the this compound. Incorrect Buffer Composition The composition of your reaction buffer can significantly impact conjugation efficiency. 1. Avoid Amine-Containing Buffers: When targeting the amine group for conjugation (e.g., with NHS esters), do not use buffers containing primary amines, such as Tris or glycine, as they will compete for the reaction. Use phosphate, borate, or carbonate buffers instead. 2. Optimize pH for Thiol Reactions: For thiol-maleimide conjugations, maintain a pH between 6.5 and 7.5 for a stable thioether bond formation. Improper Storage and Handling Thiol-PEG reagents are sensitive to environmental conditions. 1. Follow Storage Recommendations: Store the reagent at -20°C, desiccated, and protected from light. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended. 2. Equilibrate to Room Temperature: Before opening the vial, allow it to warm to room temperature to prevent moisture condensation.
Issue 2: Conjugate Instability and Degradation Over Time
-
Question: My purified this compound conjugate appears to be degrading over time. What are the likely degradation pathways and how can I improve its stability?
-
Answer: The primary modes of degradation for these conjugates are thiol oxidation and amide bond hydrolysis.
Degradation Pathway Mitigation Strategies Thiol Oxidation Even after successful conjugation, if the thiol was used to immobilize the PEG linker onto a surface (e.g., gold nanoparticles), the sulfur-gold bond can be susceptible to oxidation, leading to desorption. For conjugates where the thiol remains free, it can oxidize. 1. Storage Conditions: Store the final conjugate under an inert atmosphere at low temperatures to minimize exposure to oxygen. 2. Antioxidants: In some formulations, the inclusion of antioxidants may be considered, but their compatibility with the final application must be verified. Amide Bond Hydrolysis The amide bond is generally stable but can undergo hydrolysis under strongly acidic or alkaline conditions, especially with prolonged exposure or elevated temperatures. 1. pH Control: Store and use the conjugate in buffers with a neutral pH (around 7.4). Avoid extremes in pH. 2. Temperature Control: Avoid high temperatures during storage and processing.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A1: For optimal stability, the reagent should be stored at -20°C, desiccated, and protected from light. For long-term storage, it is highly recommended to store it under an inert atmosphere such as argon or nitrogen.
-
-
Q2: How should I prepare a stock solution of this compound?
-
A2: Since Thiol-PEG reagents can be difficult to weigh accurately due to being low-melting solids or viscous liquids, it is recommended to prepare a stock solution. Use an anhydrous, water-miscible organic solvent such as DMSO or DMF. Store the unused stock solution at -20°C under an inert atmosphere.
-
-
Q3: What analytical techniques can I use to verify the integrity of my conjugate?
-
A3: LC-MS is a powerful technique to confirm the identity of the conjugate and to check for the presence of unreacted starting materials or degradation products. HPLC can be used for purification and to assess purity.
-
-
Q4: Can I use buffers like Tris for my conjugation reaction?
-
A4: It depends on which end of the this compound you are reacting. If you are performing a conjugation to the amine group using an NHS ester, you should not use Tris or other amine-containing buffers as they will compete in the reaction. If you are performing a conjugation to the thiol group, Tris buffers may be acceptable, but be aware that they can inhibit maleimide reactions. Phosphate-buffered saline (PBS) is a commonly used alternative.
-
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Prepare Buffers: Prepare a non-amine containing conjugation buffer, such as phosphate-buffered saline (PBS) at pH 6.5-7.5. Degas the buffer by sparging with nitrogen or argon for at least 15 minutes.
-
Prepare this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution in anhydrous DMF or DMSO. Immediately before use, dilute the stock solution into the degassed conjugation buffer.
-
Prepare Maleimide-Activated Molecule: Dissolve the maleimide-activated molecule in the degassed conjugation buffer.
-
Conjugation Reaction: Add the this compound solution to the maleimide-activated molecule solution. A 1.5 to 20-fold molar excess of the PEG reagent is often used.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.
-
Purification: Purify the conjugate using appropriate chromatographic techniques, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove unreacted PEG linker and other impurities.
Protocol 2: General Procedure for Amine-NHS Ester Conjugation
-
Prepare Buffers: Prepare a non-amine, non-sulfhydryl containing buffer, such as PBS, at pH 7.2-7.5.
-
Activate Carboxylic Acid:
-
Dissolve the molecule containing the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Prepare this compound Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a solution in the reaction buffer (e.g., PBS, pH 7.2-7.5).
-
Conjugation Reaction: Add the freshly activated NHS-ester solution to the this compound solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours.
-
Quenching: The reaction can be stopped by adding an amine-containing buffer like Tris or hydroxylamine to quench the unreacted NHS esters.
-
Purification: Purify the conjugate using appropriate chromatographic techniques to remove unreacted starting materials and byproducts.
Visualizations
Caption: Workflow for Thiol-Maleimide Conjugation.
Caption: Troubleshooting Logic for Low Conjugation Efficiency.
Caption: Primary Degradation Pathways for Conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. This compound | Benchchem [benchchem.com]
Technical Support Center: Purification of Thiol-PEG4-amide-NH2 Labeled Proteins
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with Thiol-PEG4-amide-NH2.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and how is it used for protein labeling?
A this compound is a heterobifunctional linker. It contains a thiol (-SH) group at one end and a primary amine (-NH2) group at the other, connected by a 4-unit polyethylene glycol (PEG) spacer. This structure allows for two main strategies for labeling proteins:
-
Targeting Cysteine Residues: The thiol group on the linker can be conjugated to a protein. While direct reaction with a protein's cysteine is possible (e.g., through disulfide exchange), it is more common for the protein's cysteine thiol to react with a maleimide-activated version of the PEG linker, forming a stable thioether bond. In this scenario, the amine end of the PEG linker is then available for further modification.
-
Targeting Amine-Reactive Sites: The amine group of the linker can be attached to the protein. A common method involves the enzyme transglutaminase, which can form a stable isopeptide bond between a glutamine residue on the protein (often introduced as a "Q-tag") and the primary amine of the PEG linker[1]. This leaves the thiol group on the other end of the PEG linker exposed for subsequent reactions.
Q2: What are the main challenges in purifying proteins labeled with this compound?
The primary challenge is the heterogeneity of the reaction mixture. After the labeling reaction, the sample will typically contain:
-
The desired PEGylated protein (mono-, di-, or multi-PEGylated)
-
Unreacted (native) protein
-
Excess unreacted this compound linker
-
Byproducts of the conjugation reaction (e.g., hydrolyzed linkers)
-
Potentially, isomers of the PEGylated protein (if the protein has multiple labeling sites)
Effective purification strategies are essential to isolate the desired product.[]
Q3: Which purification method is best for my this compound labeled protein?
The optimal method depends on the properties of your protein, the size of the PEG linker, and the desired purity. A multi-step approach is often necessary. The following diagram and table provide a general guide for selecting a purification strategy.
Caption: Decision workflow for selecting a purification method.
| Method | Principle of Separation | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Molecular Size | Removal of unreacted, small molecular weight PEG linker and buffer components.[] | Fast, effective for large size differences. | Cannot separate different PEGylated species (mono- vs. di-PEGylated) or positional isomers effectively.[3] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separation of native protein from PEGylated forms, and separation of different PEGylated species (e.g., mono- vs. di-PEGylated, positional isomers).[4] | High resolving power for molecules with different charge properties. | The charge-shielding effect of PEG can reduce separation efficiency, especially with higher degrees of PEGylation. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of PEGylated species from native protein. Can be a good polishing step after IEX. | Offers a different selectivity compared to IEX. | Can have lower capacity and resolution compared to IEX. Hydrophobicity of the protein itself is a major factor. |
| Reverse Phase Chromatography (RPC) | Polarity/Hydrophobicity | Primarily for analytical characterization and small-scale purification of peptides and small proteins. | High resolution, useful for analyzing positional isomers. | Can be denaturing for some proteins. |
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
Primary Goal: To remove excess this compound linker from the labeled protein.
| Issue | Possible Cause | Recommendation |
| Poor separation of linker and protein | Inappropriate column choice: The exclusion limit of the resin is not suitable for the size of the protein. | For removing a small linker from a larger protein, use a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25). |
| Sample volume is too large: Overloading the column reduces resolution. | The sample volume should not exceed 30% of the total column bed volume for optimal separation. | |
| Low recovery of the labeled protein | Non-specific binding to the column matrix: The protein is adsorbing to the SEC resin. | Ensure the column is thoroughly equilibrated with the running buffer. Consider increasing the ionic strength of the buffer (e.g., add 150 mM NaCl). |
| Protein precipitation on the column: The protein is not soluble in the elution buffer. | Check the solubility of your labeled protein in the chosen buffer. You may need to adjust the pH or add solubilizing agents. |
Ion Exchange Chromatography (IEX)
Primary Goal: To separate the PEGylated protein from the unreacted native protein and to resolve different PEGylated species.
| Issue | Possible Cause | Recommendation |
| Co-elution of native and PEGylated protein | Insufficient charge difference: The PEG chain may "shield" the protein's surface charge, making the charge difference between native and labeled protein minimal. | Optimize the pH of the buffers to maximize the charge difference. A shallower salt gradient during elution can improve resolution. |
| Column overloading: Too much protein loaded onto the column. | Reduce the amount of protein loaded. Perform a loading study to determine the optimal capacity. | |
| Broad peaks and poor resolution | Non-optimal flow rate: Flow rate is too high for efficient binding and elution. | Reduce the flow rate during sample loading and elution. |
| Inappropriate salt gradient: The gradient may be too steep. | Use a shallower salt gradient to improve the separation of species with similar charges. | |
| Low recovery of PEGylated protein | Protein precipitation: The protein is not soluble in the elution buffer at the point of elution. | Analyze the fractions for precipitated protein. Consider a different buffer system or the addition of stabilizing agents. |
| Strong binding to the resin: The elution conditions are not strong enough to detach the protein. | Increase the final salt concentration in the elution buffer. |
Hydrophobic Interaction Chromatography (HIC)
Primary Goal: To separate PEGylated species based on differences in hydrophobicity, often as a polishing step.
| Issue | Possible Cause | Recommendation |
| Protein does not bind to the column | Salt concentration in loading buffer is too low: The hydrophobic interaction is not strong enough for binding. | Increase the concentration of a high salt (e.g., ammonium sulfate) in the loading buffer to promote hydrophobic interactions. |
| Resin is not hydrophobic enough: The chosen resin does not provide sufficient interaction. | Select a more hydrophobic resin (e.g., butyl or phenyl). | |
| Poor separation of PEGylated species | Insufficient difference in hydrophobicity: The addition of the PEG linker may not significantly alter the overall hydrophobicity of the protein. | HIC is most effective when there is a significant change in hydrophobicity upon PEGylation. This method may not be suitable for all proteins. |
| Salt gradient is too steep: Elution is happening too quickly to resolve different species. | Use a shallower, decreasing salt gradient for elution. | |
| Low recovery of labeled protein | Irreversible binding: The protein is too hydrophobic and binds irreversibly to the resin. | Use a less hydrophobic resin. Consider adding a mild non-ionic detergent to the elution buffer. |
| Protein denaturation: The high salt concentration or the hydrophobic surface of the resin causes the protein to unfold and precipitate. | Screen different salts and concentrations to find conditions that maintain protein stability. Perform the purification at a lower temperature. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using SEC (Desalting)
This protocol is designed for the rapid removal of the small, unreacted this compound linker from the much larger labeled protein.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration/Elution Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Reaction mixture containing the PEGylated protein
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.
-
Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.
-
Elution: Begin adding the elution buffer to the column. The larger, PEGylated protein will travel through the column in the void volume and elute first. The smaller, unreacted PEG linker will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Pooling: Pool the fractions containing the purified PEGylated protein.
Caption: Experimental workflow for SEC purification.
Protocol 2: Separation of PEGylated Species using Ion Exchange Chromatography (IEX)
This protocol provides a general framework for separating native protein from PEGylated protein and resolving different PEGylated species. The specific buffer pH and salt concentrations will need to be optimized for your protein of interest.
Materials:
-
IEX column (Cation or Anion exchange, depending on the pI of the protein)
-
Buffer A: Low salt binding buffer (e.g., 20 mM Tris, pH 8.0)
-
Buffer B: High salt elution buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)
-
SEC-purified sample
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Buffer A until the conductivity and pH are stable.
-
Sample Loading: Load the SEC-purified sample onto the column at a low flow rate to ensure efficient binding.
-
Wash: Wash the column with Buffer A to remove any unbound molecules.
-
Elution: Apply a linear gradient of Buffer B (e.g., 0-50% B over 20 column volumes) to elute the bound proteins. The native protein and different PEGylated species should elute at different salt concentrations due to differences in their net charge.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired PEGylated protein.
Caption: Experimental workflow for IEX purification.
Logical Relationships in Purification
The success of a purification strategy relies on the logical application of different chromatography techniques to exploit the varying physicochemical properties of the components in the reaction mixture.
Caption: Logical relationships in a multi-step purification process.
References
side reactions of Thiol-PEG4-amide-NH2 and how to avoid them
Technical Support Center: Thiol-PEG4-amide-NH2
Welcome to the technical support center for this compound and related PEG linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker containing a thiol (-SH) group and a primary amine (-NH2) group separated by a 4-unit polyethylene glycol (PEG) spacer. The thiol group is a potent nucleophile that readily reacts with electrophiles such as maleimides, haloacetyls, and vinyl sulfones. The primary amine can form stable amide bonds with activated carboxylic acids (e.g., NHS esters). The PEG spacer enhances the solubility and biocompatibility of the conjugate.
Q2: What are the most common side reactions observed when using thiol-PEG linkers with maleimide-functionalized molecules?
The primary side reactions include:
-
Thiazine Rearrangement: Occurs when conjugating to an N-terminal cysteine.
-
Retro-Michael Reaction (Thiol Exchange): Reversal of the thiol-maleimide bond, especially in the presence of other thiols.
-
Maleimide Hydrolysis: Inactivation of the maleimide group in aqueous solutions.
-
Reaction with Amines: Loss of selectivity at higher pH, leading to reactions with primary amines like lysine.
-
Disulfide Bond Formation: Oxidation of the thiol group, leading to disulfide bridges.
Q3: How does pH affect the thiol-maleimide conjugation reaction and its side reactions?
The pH of the reaction buffer is a critical parameter. The optimal pH for a selective and efficient thiol-maleimide reaction is between 6.5 and 7.5.[1] At lower pH, the reaction rate decreases, while at higher pH (>7.5), the maleimide can react with amines, and the rate of maleimide hydrolysis increases.[1][2] Thiazine rearrangement is also more significant at neutral and basic pH.[3]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Hydrolyzed Maleimide Reagent | Use freshly prepared maleimide solutions. | Maleimides are susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH.[1] Always dissolve your maleimide-containing reagent in a dry, biocompatible organic solvent like DMSO or DMF for storage and prepare the aqueous solution immediately before starting the conjugation reaction. |
| Oxidized or Inaccessible Thiol Groups | Pre-reduce the protein/peptide. | The target cysteine residues on your biomolecule may have formed disulfide bonds, which are unreactive with maleimides. Before conjugation, treat your sample with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure a free thiol is available for reaction. |
| Incorrect pH | Optimize the reaction buffer pH. | The ideal pH for the thiol-maleimide reaction is 6.5-7.5. Below this range, the reaction is slow. Above this range, side reactions with amines and maleimide hydrolysis become more prevalent. Prepare your buffer in the optimal range and verify the pH before use. |
| Low Molar Ratio of Reagents | Increase the molar excess of the maleimide linker. | To drive the reaction to completion, it is often necessary to use a molar excess of the maleimide-containing reagent. A starting point of a 10-20 fold molar excess of the linker relative to the thiol-containing molecule is recommended, which can be further optimized. |
Issue 2: Unstable Conjugate and Loss of Payload (In Vitro or In Vivo)
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Retro-Michael Reaction (Thiol Exchange) | Induce hydrolysis of the thiosuccinimide ring post-conjugation. | The thioether bond formed can be reversible in the presence of endogenous thiols like glutathione. To create a more stable linkage, after the initial conjugation is complete, adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C. This will open the thiosuccinimide ring, rendering the linkage non-reversible. Monitor the ring-opening by mass spectrometry. |
| Thiazine Rearrangement with N-terminal Cysteine | Modify the conjugation strategy. | This side reaction leads to a stable, but incorrect, product. To avoid it, consider one of the following: 1. Perform the conjugation at an acidic pH (~5.0). 2. Acetylate the N-terminal amine of the cysteine before conjugation. 3. If possible, avoid using an N-terminal cysteine for conjugation. |
Data Summary
Table 1: pH Influence on Thiol-Maleimide Conjugation
| pH Range | Reaction Rate | Primary Side Reactions | Recommendations |
| < 6.5 | Slow | - | Increase reaction time or consider a different conjugation chemistry if speed is critical. |
| 6.5 - 7.5 | Optimal | Minimal | Recommended range for selective thiol conjugation. |
| > 7.5 | Fast | Reaction with amines (e.g., lysine), increased maleimide hydrolysis. | Avoid this pH range to maintain selectivity for thiols. |
| Neutral to Basic | - | Thiazine rearrangement (with N-terminal Cys). | If conjugating to an N-terminal Cys, use acidic conditions. |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
-
Preparation of Reagents:
-
Prepare a stock solution of the maleimide-containing reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5.
-
If necessary, pre-treat the thiol-containing biomolecule with a reducing agent like TCEP to ensure the availability of free thiols. Remove the reducing agent before adding the maleimide.
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Add the desired molar excess of the maleimide reagent to the solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or beta-mercaptoethanol.
-
Purify the conjugate using standard techniques like size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the product using methods such as SDS-PAGE, mass spectrometry (MS), or HPLC.
-
Visual Guides
Caption: Mechanism of thiazine formation side reaction.
Caption: Troubleshooting low conjugation efficiency.
Caption: pH-dependent side reactions of maleimides.
References
how to improve the solubility of Thiol-PEG4-amide-NH2 conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiol-PEG4-amide-NH2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It contains a thiol (-SH) group on one end and a primary amine (-NH2) group on the other, connected by a 4-unit polyethylene glycol (PEG) chain. The PEG component enhances the solubility and biocompatibility of the molecule it's attached to.[1][2][3] Its primary applications are in bioconjugation, such as linking proteins, peptides, or antibodies to other molecules or surfaces, and in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]
Q2: I'm having trouble dissolving my this compound. What solvents are recommended?
For this compound and similar short-chain PEG linkers, it is recommended to first prepare a concentrated stock solution in an organic solvent. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Once dissolved, this stock solution can be added to an aqueous buffer for the final reaction mixture. The final concentration of the organic solvent should be minimized to avoid negative impacts on biological molecules (e.g., proteins).
Q3: My compound won't dissolve even in organic solvents. What can I do?
If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
Gentle Heating: Mild heating can help dissolve PEG compounds.
-
Sonication: Using a sonicator can aid in the dissolution process.
-
Vortexing: Vigorous vortexing can also help to break up any aggregates and promote dissolution.
Always ensure your compound is stored correctly, as exposure to moisture can lead to hydrolysis and affect solubility. It is recommended to store the compound at -20°C under dry conditions.
Q4: Is there any quantitative data on the solubility of Thiol-PEG-Amine linkers?
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Precipitate forms when I add my DMSO stock solution to an aqueous buffer.
-
Possible Cause: The concentration of the conjugate in the final aqueous solution is too high, leading to precipitation. The change in solvent polarity from DMSO to the aqueous buffer can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Try diluting your stock solution further into the aqueous buffer.
-
Optimize Buffer Conditions: Adjust the pH of your aqueous buffer. The solubility of molecules with amine and thiol groups can be pH-dependent.
-
Add a Co-solvent: Maintain a small percentage of the organic solvent (e.g., 5-10% DMSO) in your final aqueous solution, if your experiment allows. This can help to keep the conjugate in solution.
-
Issue 2: My bioconjugation reaction is inefficient, and I suspect a solubility issue.
-
Possible Cause: Poor solubility of the this compound linker can lead to low effective concentrations in the reaction mixture, resulting in an inefficient conjugation. The linker may also be aggregated, reducing the availability of the reactive thiol and amine groups.
-
Troubleshooting Steps:
-
Confirm Dissolution: Before starting your reaction, ensure that your linker is fully dissolved in the stock solvent. Visually inspect the solution for any particulate matter.
-
Filter the Stock Solution: If you suspect aggregation, you can filter your stock solution through a 0.22 µm syringe filter before adding it to the reaction.
-
Optimize Reaction Buffer: As mentioned previously, adjusting the pH or including a small amount of a co-solvent in the reaction buffer can improve solubility and, consequently, reaction efficiency.
-
Data Presentation
The following table summarizes recommended solvents for dissolving this compound and similar PEG linkers.
| Solvent | Type | Recommended Use | Reference |
| Dimethyl Sulfoxide (DMSO) | Organic | Preparing concentrated stock solutions. | |
| Dimethylformamide (DMF) | Organic | Preparing concentrated stock solutions. | |
| Dichloromethane (DCM) | Organic | Alternative organic solvent for initial dissolution. | |
| Tetrahydrofuran (THF) | Organic | Suitable for dissolving low molecular weight PEGs. | |
| Water | Aqueous | Can be used, but solubility may be lower than in organic solvents for short PEG chains. | |
| Co-solvent Mixtures | Mixed | Diluting stock solutions to improve solubility in the final aqueous medium. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: In a fume hood, weigh out the desired amount of the compound into a suitable vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Dissolve: Vortex the solution and, if necessary, use gentle heating or sonication until the solid is completely dissolved.
-
Store: Store the stock solution at -20°C or -80°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Visualizations
Below are diagrams illustrating a general troubleshooting workflow for solubility issues and a typical experimental workflow for bioconjugation.
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: A typical experimental workflow for a two-step bioconjugation.
References
Technical Support Center: Thiol-PEG4-amide-NH2 Conjugation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-PEG4-amide-NH2 conjugation reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here's a systematic guide to troubleshooting this issue.
-
Assess the Reactivity of Your Maleimide (if using maleimide-thiol chemistry):
-
Potential Cause: Maleimide hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1]
-
Solution:
-
Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1]
-
If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[1] Long-term storage of maleimide-functionalized molecules at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.[1][2]
-
-
-
Verify the Availability of Free Thiols:
-
Potential Cause: Thiol oxidation. Free thiols (sulfhydryl groups) can readily oxidize to form disulfide bonds, which are unreactive with maleimides. This is often catalyzed by the presence of divalent metals.
-
Solution:
-
Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain thiols itself, meaning it doesn't need to be removed before adding the maleimide reagent. It is effective over a wide pH range.
-
DTT (dithiothreitol): A strong reducing agent, but its activity is optimal at pH > 7. Being a thiol-containing compound, excess DTT must be removed before the conjugation reaction to prevent it from competing with your molecule of interest for the maleimide.
-
-
Preventing Re-oxidation:
-
Degas your buffers to remove dissolved oxygen.
-
Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
-
-
-
Optimize Reaction Conditions:
-
Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation.
-
Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. At pH values below 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.
-
Potential Cause: Incorrect Stoichiometry. The molar ratio of the PEG linker to your molecule can significantly impact the conjugation efficiency.
-
Solution: A 10-20 fold molar excess of a maleimide-PEG reagent over the thiol-containing molecule is commonly used to drive the reaction to completion. However, for larger molecules, steric hindrance can be a factor, and optimizing the ratio is crucial. For example, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.
-
Question: My final product is not homogenous. What are the potential side reactions?
Answer: Side reactions can complicate purification and compromise the homogeneity of your final product.
-
Reaction with Other Nucleophilic Groups:
-
Potential Cause: While highly selective for thiols in the optimal pH range, maleimides can react with other nucleophilic groups in proteins, most notably the primary amine of lysine residues, especially at higher pH values.
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.
-
-
Thiazine Rearrangement:
-
Potential Cause: If conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.
-
Solution:
-
Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.
-
If possible, avoid using peptides with an N-terminal cysteine for conjugation. Acetylation of the N-terminal cysteine can also prevent this side reaction.
-
-
-
Instability of the Thioether Bond:
-
Potential Cause: The thiosuccinimide linkage formed from the maleimide-thiol reaction can be unstable under certain physiological conditions and undergo a retro-Michael addition, leading to the breakage of the conjugate.
-
Solution: Consider alternative chemistries that form more stable bonds, such as those using carbonylacrylic PEG reagents or vinyl pyridinium PEG reagents, which are resistant to degradation under physiological conditions.
-
Question: How do I purify my final this compound conjugate?
Answer: The choice of purification method depends on the properties of your conjugate and the unreacted components. Several chromatography techniques are commonly employed.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius, which increases upon PEGylation. SEC is very effective at removing low molecular weight by-products, unreacted PEG, and native proteins from the reaction mixture.
-
Ion Exchange Chromatography (IEX): PEG chains can shield the charges on the surface of proteins, altering their binding to IEX resins. This property can be exploited to separate PEGylated proteins from their un-PEGylated counterparts and even to separate positional isomers with the same degree of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be a useful supplementary technique to IEX for purifying PEGylated proteins that are difficult to separate by other methods.
-
Reversed-Phase Chromatography (RPC/RP-HPLC): RPC is widely used for the purification of peptides and small proteins and can also be applied to the separation of PEGylated conjugates, including the identification of PEGylation sites and the separation of positional isomers on an analytical scale.
Question: How can I characterize my final PEGylated product?
Answer: A combination of analytical techniques is often necessary to confirm successful conjugation and characterize the final product.
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and RP-HPLC are used to assess the purity of the conjugate and separate different PEGylated forms.
-
Mass Spectrometry (MS): MS is a powerful tool for determining the accurate average molecular weight of the PEGylated protein and the degree of PEGylation.
-
UV-Vis Spectrophotometry: Can be used to monitor the reaction and quantify protein concentration. For monitoring some thiol conjugation reactions, the release of a byproduct like pyridine-2-thione (from SSPy reagents) can be measured at 343 nm.
-
Charged Aerosol Detection (CAD): This detection method can be coupled with HPLC to quantify PEG and PEGylation reagents that lack a strong chromophore for UV detection.
Data Presentation
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 6.5 - 7.5 | Optimal for selective and efficient reaction between thiol and maleimide groups. |
| Molar Ratio (PEG-Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the PEG reagent helps to drive the reaction to completion. This may need to be optimized based on the specific molecules being conjugated. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is generally sufficient for the reaction to proceed within a few hours. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions. |
| Reaction Time | 2 - 4 hours to overnight | The optimal time depends on the specific reactants and conditions. The reaction progress can be monitored analytically. |
| Reducing Agent (Optional) | TCEP | Recommended to prevent oxidation of free thiols. TCEP does not need to be removed prior to adding the maleimide reagent. |
| Chelating Agent (Optional) | 1-5 mM EDTA | Sequesters divalent metal ions that can catalyze thiol oxidation. |
Experimental Protocols
General Protocol for this compound Conjugation to a Maleimide-Activated Protein
This protocol provides a general workflow. Specific concentrations, volumes, and incubation times should be optimized for your particular application.
-
Preparation of Reagents:
-
Protein Solution: Dissolve your maleimide-activated protein in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5. The buffer should be free of any primary amines or thiols.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in the same conjugation buffer or a compatible anhydrous solvent like DMSO.
-
Reducing Agent (if necessary): If your protein has disulfide bonds that need to be reduced to generate free thiols for other applications, perform this step prior to conjugation and ensure the reducing agent is removed (if it contains thiols, like DTT) before adding the maleimide-activated protein. For preventing re-oxidation of the thiol on the PEG linker, TCEP can be included in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the maleimide-activated protein solution.
-
Mix gently and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any remaining unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules from the reaction mixture using a desalting column or size-exclusion chromatography (SEC).
-
For higher purity, further purification by ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be necessary.
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm successful conjugation and assess purity.
-
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Key reactions in Thiol-PEG conjugation.
References
Validation & Comparative
A Comparative Guide to Thiol-PEG4-amide-NH2 for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical step in the synthesis of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides an objective comparison of Thiol-PEG4-amide-NH2, a heterobifunctional polyethylene glycol (PEG) linker, with its common alternatives. This comparison is supported by experimental data and detailed protocols to facilitate an informed selection process for your specific research needs.
Certificate of Analysis: this compound
A Certificate of Analysis (CoA) for this compound provides crucial information regarding its quality and purity. Below is a representative CoA based on typical specifications for this type of molecule.
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C11H24N2O5S | Conforms |
| Molecular Weight | 296.39 g/mol | 296.38 g/mol |
| Purity (by ¹H NMR) | ≥ 95% | 98.5% |
| Solubility | Soluble in water, DMSO, DMF | Conforms |
| Identity (by ¹H NMR) | Consistent with structure | Conforms |
Performance Comparison: this compound vs. Alternatives
The primary alternatives to this compound are other heterobifunctional PEG linkers, most notably those containing a maleimide group for thiol reactivity and an N-hydroxysuccinimide (NHS) ester for amine reactivity (e.g., Mal-PEG4-NHS ester). The choice between these linkers depends on the specific application, desired bond stability, and the functional groups available on the biomolecule.
| Parameter | This compound | Maleimide-PEG4-NHS Ester | Supporting Data & Remarks |
| Reaction Efficiency | Amine Reaction: High, forms a stable amide bond. Thiol Reaction: High, forms a stable thioether bond. | Amine Reaction (NHS-ester): High, but the NHS ester is susceptible to hydrolysis. Thiol Reaction (Maleimide): Very high and specific under mild conditions (pH 6.5-7.5). | NHS esters are known for their high reactivity towards primary amines, but their short half-life in aqueous solutions requires careful control of reaction conditions.[1] Maleimide-thiol conjugation is also highly efficient.[2] |
| Bond Stability | Amide Bond: Highly stable under physiological conditions. Thioether Bond: Generally stable, but can be susceptible to oxidation. | Amide Bond (from NHS ester): Highly stable. Thiosuccinimide Ether Bond (from Maleimide): Susceptible to retro-Michael addition, leading to de-conjugation, especially in the presence of other thiols like glutathione.[3][4] | Studies have shown that maleimide-thiol conjugates can have half-lives ranging from 20 to 80 hours in the presence of glutathione, while ring-opening of the succinimide can lead to a more stable product.[5] |
| Biocompatibility | Generally high due to the PEG spacer. The resulting amide and thioether bonds are biocompatible. | Generally high due to the PEG spacer. The maleimide and NHS ester moieties themselves are reactive and can have off-target effects if not fully consumed. | PEGylation is a well-established method to improve the biocompatibility of molecules. |
| In Vivo Half-life | The PEG4 spacer can increase the hydrodynamic radius of the bioconjugate, potentially extending its in vivo half-life. | Similar to this compound, the PEG4 spacer can extend the in vivo half-life. However, the potential instability of the maleimide-thiol linkage could lead to premature cleavage and a shorter effective half-life of the conjugate. | The in vivo stability of the linker is a critical factor in determining the overall pharmacokinetic profile of the bioconjugate. |
Experimental Protocols
Protocol 1: Conjugation of a Protein to a Small Molecule using this compound
This protocol describes a two-step process where a protein with an accessible carboxylic acid is first conjugated to the amine end of the linker, followed by the conjugation of a thiol-containing small molecule to the thiol end of the linker.
Materials:
-
Protein with an accessible carboxylic acid group
-
This compound
-
Thiol-containing small molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing agent (e.g., TCEP)
-
Desalting columns
Procedure:
-
Protein Activation:
-
Dissolve the protein in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.
-
Incubate for 15 minutes at room temperature.
-
Remove excess activation reagents using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to this compound:
-
Immediately add a 20-fold molar excess of this compound to the activated protein.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the protein-PEG conjugate using a desalting column or size-exclusion chromatography.
-
-
Conjugation to Thiol-containing Small Molecule:
-
If the small molecule has a disulfide bond, reduce it with a 10-fold molar excess of TCEP for 30 minutes.
-
Add a 10-fold molar excess of the reduced thiol-containing small molecule to the purified protein-PEG conjugate.
-
Incubate for 2 hours at room temperature under gentle mixing.
-
Purify the final protein-PEG-small molecule conjugate using size-exclusion chromatography.
-
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
Protein molecular weight standards
-
Laemmli sample buffer (with and without reducing agent)
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Prepare samples by mixing the protein with Laemmli sample buffer. For analysis of disulfide-linked conjugates, prepare samples with and without a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Analyze the gel. PEGylated proteins will migrate slower than their unmodified counterparts, resulting in a band shift to a higher apparent molecular weight.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: Experimental workflow for protein-payload conjugation.
Caption: ADC internalization and drug release pathway.
References
A Comparative Guide to Analytical Methods for Confirming Thiol-PEG4-amide-NH2 Conjugation
For researchers and professionals in drug development, confirming the successful conjugation of linkers like Thiol-PEG4-amide-NH2 is a critical step in creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs. This guide provides an objective comparison of key analytical methods, complete with experimental data and protocols, to validate every step of the conjugation process—from linker characterization to final conjugate confirmation.
Comparison of Analytical Methods
A multi-faceted analytical approach is essential for unambiguously confirming conjugation. While some methods provide structural confirmation, others quantify the reaction's efficiency. The choice of method depends on the specific information required at each stage of the process.
Table 1: Summary of Analytical Methods for Conjugation Confirmation
| Analytical Method | Principle | Information Provided | Key Advantages | Limitations |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the linker and conjugate; degree of PEGylation.[1] | High accuracy and sensitivity; provides definitive mass confirmation of the conjugate.[2][3] | Can be complex to interpret for heterogeneous samples; equipment can be expensive.[1][] |
| HPLC (SEC & RP) | Separates molecules based on size (SEC) or hydrophobicity (RP). | Purity of the conjugate; separation of conjugated vs. unconjugated species; quantification of free PEG. | Highly reproducible and quantitative; adaptable for purification and analysis. | Provides limited structural information on its own; method development can be time-consuming. |
| Ellman's Assay | A colorimetric assay where 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl groups. | Quantifies the concentration of free thiol groups remaining after conjugation. | Rapid, simple, and cost-effective for quantifying thiol consumption. | Indirect measurement of conjugation; can be susceptible to interference from other reducing agents. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Confirms the structure of the this compound linker before conjugation. | Provides detailed structural information and confirmation of functional groups. | Requires high sample purity and concentration; less suitable for analyzing large, complex bioconjugates. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample's chemical bonds. | Confirms the presence of specific functional groups (e.g., amide bonds, PEG C-O-C stretch) in the linker. | "Reagent-free" and fast for functional group identification. | Provides qualitative rather than quantitative data; spectra of large biomolecules can be complex. |
Workflow for Conjugation and Confirmation
A systematic workflow ensures that the starting materials are well-characterized and the final product is validated. This involves pre-conjugation quality control of the linker, the conjugation reaction itself, and a thorough post-conjugation analysis to confirm success and purity.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments cited in this guide.
Quantification of Free Thiols via Ellman's Assay
This assay is used to measure the consumption of the thiol group on the PEG linker during the conjugation reaction, thereby indicating the reaction's progress and efficiency.
Principle: Ellman's Reagent (DTNB) reacts with a free sulfhydryl group (-SH) to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB). TNB is a yellow-colored product with a strong absorbance at 412 nm. The amount of TNB generated is stoichiometric with the amount of free thiols.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB dissolved in Reaction Buffer.
-
Cysteine Hydrochloride Monohydrate: For creating a standard curve.
-
Spectrophotometer (plate reader or cuvette-based).
Protocol:
-
Prepare Cysteine Standards: Create a dilution series of cysteine in the Reaction Buffer (e.g., from 1.5 mM down to 0 mM for a blank).
-
Sample Preparation: Prepare your unknown sample (the conjugation reaction mixture at different time points or the final purified product) at an appropriate dilution in the Reaction Buffer.
-
Reaction Setup: In separate tubes or a 96-well plate, add 50 µL of the Ellman's Reagent Solution to each standard and unknown sample. Mix well.
-
Incubation: Incubate the reactions at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of all samples at 412 nm using the spectrophotometer.
-
Quantification:
-
Plot the absorbance values of the cysteine standards against their known concentrations to generate a standard curve.
-
Determine the concentration of free thiols in your unknown samples by interpolating their absorbance values on the standard curve. A significant decrease in free thiol concentration compared to the starting material indicates successful conjugation.
-
Analysis of Conjugate Size by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius. It is an excellent method to visualize the increase in molecular weight after a successful conjugation reaction and to assess the purity of the final product.
General Protocol:
-
System: An HPLC system equipped with a UV detector and/or a refractive index (RI) detector. An RI detector is often necessary as PEG does not have a strong UV chromophore.
-
Column: A size-exclusion column suitable for the molecular weight range of your protein and conjugate (e.g., Shodex Protein KW-800 series).
-
Mobile Phase: A buffered saline solution, such as 20 mM HEPES at pH 6.5, is often effective. The mobile phase composition can be optimized to improve resolution.
-
Sample Preparation: Dilute the pre-conjugation protein sample and the post-conjugation (purified) sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Injection and Elution: Inject the samples onto the column and monitor the elution profile. Larger molecules (the conjugate) will elute earlier than smaller molecules (the unconjugated protein).
-
Data Analysis: Compare the chromatograms. A successful conjugation will show a new peak at an earlier retention time corresponding to the higher molecular weight of the PEGylated conjugate, and a decrease or absence of the original unconjugated protein peak.
Confirmation of Conjugate Mass by LC-MS
Liquid Chromatography-Mass Spectrometry provides the most definitive evidence of conjugation by precisely measuring the mass of the final product.
General Protocol:
-
System: An HPLC system (typically reversed-phase for desalting) coupled to a high-resolution mass spectrometer, such as a Q-TOF.
-
LC Separation: The sample is first run through an LC column (e.g., C8 or C18) to separate the conjugate from salts and other impurities.
-
Ionization: The eluent is directed into an electrospray ionization (ESI) source, which generates multiply charged ions of the analyte.
-
Mass Analysis: The mass analyzer measures the mass-to-charge (m/z) ratio of the ions.
-
Data Deconvolution: Specialized software is used to deconvolute the resulting charge state envelope to determine the zero-charge mass of the molecule.
-
Data Analysis: Compare the deconvoluted mass of the starting protein with the mass of the conjugate. A successful conjugation will show a mass increase that precisely corresponds to the mass of the attached this compound linker (minus one hydrogen atom from the thiol). The heterogeneity of the PEGylation can also be assessed.
References
A Comparative Guide to Thiol-PEG4-amide-NH2 and Other Bioconjugation Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of Thiol-PEG4-amide-NH2, a heterobifunctional polyethylene glycol (PEG) linker, with other commonly used linkers. This comparison is supported by a summary of their chemical properties, conjugation efficiencies, and the stability of the resulting bioconjugates, supplemented with detailed experimental protocols.
Introduction to Heterobifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][2] Their hydrophilic nature can reduce aggregation and immunogenicity.[1] Heterobifunctional PEG linkers, possessing two different reactive functional groups, enable the sequential and controlled conjugation of two different molecules, which is essential in the construction of ADCs and PROTACs.[3][4]
This compound is a heterobifunctional linker featuring a thiol (-SH) group and a primary amine (-NH2) group separated by a 4-unit PEG chain. The thiol group offers a reactive handle for conjugation to maleimides or for attachment to gold surfaces, while the amine group can form stable amide bonds with activated carboxylic acids (e.g., NHS esters). This linker is particularly relevant in the synthesis of PROTACs, where it can bridge the target protein ligand and the E3 ligase ligand.
Comparative Analysis of PEG Linkers
This section provides a comparative overview of this compound and other commonly used linkers in bioconjugation.
Linker Characteristics
| Feature | This compound | Thiol-PEG-acid | Thiol-PEG-maleimide | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Functional Groups | Thiol (-SH), Amine (-NH2) | Thiol (-SH), Carboxylic Acid (-COOH) | Thiol (-SH), Maleimide | NHS ester, Maleimide |
| PEG Spacer | Yes (4 units) | Yes (variable length) | Yes (variable length) | No (Cyclohexane spacer) |
| Solubility | High | High | High | Low (hydrophobic) |
| Primary Application | PROTACs, Bioconjugation | Surface modification, Bioconjugation | Antibody-Drug Conjugates (ADCs) | Antibody-Drug Conjugates (ADCs) |
| Bond Formed (Amine) | Amide (stable) | Amide (stable, requires activation) | N/A | Amide (stable) |
| Bond Formed (Thiol) | Disulfide (reducible), Thioether (with maleimide) | Disulfide (reducible), Thioether (with maleimide) | Thioether (stable) | Thioether (stable) |
Performance Comparison
Direct quantitative, head-to-head comparative data for these linkers under identical experimental conditions is limited in publicly available literature. The following table summarizes expected performance based on the chemistry of the functional groups and general principles of bioconjugation.
| Parameter | This compound | Thiol-PEG-acid | Thiol-PEG-maleimide | SMCC |
| Conjugation Efficiency (Amine) | High (>90%) with NHS esters | Moderate to High (requires activation, multi-step) | N/A | High (>90%) with primary amines |
| Conjugation Efficiency (Thiol) | High with maleimides | High with maleimides | High with thiols | High with thiols |
| Yield of Final Conjugate | Good, dependent on sequential reaction yields | Moderate, dependent on multi-step synthesis | Good, typically a single-step thiol addition | Good, dependent on sequential reaction yields |
| Stability of Linkage (in plasma) | Amide bond is highly stable. | Amide bond is highly stable. | Thioether bond is generally stable but can undergo retro-Michael reaction. | Thioether bond is generally stable. |
| Impact on Pharmacokinetics | Increases half-life, reduces clearance due to PEGylation. | Increases half-life, reduces clearance due to PEGylation. | Increases half-life, reduces clearance due to PEGylation. | Can increase clearance due to hydrophobicity. |
Experimental Protocols
Amine Conjugation using NHS Ester Chemistry (for this compound)
Objective: To conjugate the amine group of this compound to a molecule containing an activated carboxylic acid (NHS ester).
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
DMSO (for dissolving linker and NHS ester)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the NHS ester-functionalized molecule in DMSO to prepare a stock solution.
-
Dissolve this compound in Conjugation Buffer.
-
Add the NHS ester stock solution to the this compound solution at a 5-10 fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purify the conjugate using an SEC column to remove unreacted linker and byproducts.
-
Characterize the purified conjugate using techniques such as mass spectrometry.
Thiol Conjugation using Maleimide Chemistry
Objective: To conjugate a thiol-containing molecule (e.g., a protein with a cysteine residue or the thiol group of the linker) to a maleimide-functionalized molecule.
Materials:
-
Thiol-containing molecule
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 10 mM EDTA, pH 6.5-7.5
-
Reducing agent (if needed, e.g., TCEP)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
If the thiol groups on the protein are in the form of disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column, exchanging the protein into Conjugation Buffer.
-
Dissolve the maleimide-functionalized molecule in DMSO.
-
Add the maleimide solution to the thiol-containing molecule solution at a 10-20 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
The reaction can be quenched by adding a small molecule thiol like cysteine.
-
Purify the conjugate using an SEC column.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to determine the conjugation efficiency.
Carboxylic Acid Activation and Amine Coupling (for Thiol-PEG-acid)
Objective: To conjugate the carboxylic acid group of Thiol-PEG-acid to an amine-containing molecule.
Materials:
-
Thiol-PEG-acid
-
Amine-containing molecule
-
Activation Buffer: MES buffer, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching solution: Hydroxylamine
-
SEC column for purification
Procedure:
-
Dissolve Thiol-PEG-acid in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the Thiol-PEG-acid solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Immediately add the activated Thiol-PEG-acid solution to the amine-containing molecule in Conjugation Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine.
-
Purify the conjugate using an SEC column.
-
Characterize the final product.
Visualizations
Chemical Structures
Caption: Chemical structures of the compared linkers.
General Bioconjugation Workflow
Caption: A generalized workflow for a two-step bioconjugation reaction.
PROTAC Formation Logical Pathway
Caption: Logical pathway for synthesizing a PROTAC molecule.
Conclusion
This compound is a versatile heterobifunctional linker with distinct advantages in specific applications, particularly in the synthesis of PROTACs where precise and sequential conjugation of two different ligands is required. Its PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
In comparison to other linkers:
-
Thiol-PEG-acid offers similar benefits in terms of PEGylation but requires an additional activation step for its carboxylic acid group, which can add complexity to the conjugation process.
-
Thiol-PEG-maleimide is highly effective for direct conjugation to thiol-containing molecules in a single step, making it a popular choice for creating ADCs. However, the stability of the resulting thioether bond can be a concern under certain physiological conditions.
-
SMCC , a non-PEGylated linker, is a well-established crosslinker for ADCs, forming stable amide and thioether bonds. Its hydrophobic nature, however, can negatively impact the solubility and pharmacokinetic profile of the final conjugate.
The optimal choice of linker is contingent on the specific requirements of the bioconjugation application, including the nature of the molecules to be conjugated, the desired stability of the final product, and the intended in vivo performance. Researchers should carefully consider these factors and may need to empirically test different linkers to identify the most suitable one for their particular system.
References
The Strategic Advantage of PEG4 Spacers in Linkers: A Comparative Guide
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the various linker technologies, the incorporation of a discrete polyethylene glycol (PEG) spacer, specifically a PEG4 unit, has become a cornerstone for optimizing the physicochemical and pharmacological properties of these complex molecules. This guide provides an objective comparison of PEG4-containing linkers against alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their linker design strategies.
Core Advantages of PEG4 Spacer Integration
The inclusion of a PEG4 spacer within a linker architecture addresses several key challenges in the development of bioconjugates, primarily by mitigating the hydrophobicity of the cytotoxic or functional payload. This leads to a cascade of beneficial effects on the conjugate's performance.
1. Enhanced Hydrophilicity and Reduced Aggregation: A primary advantage of a PEG4 spacer is the significant increase in the hydrophilicity of the overall construct.[1][2] Many potent payloads are highly hydrophobic, which can lead to aggregation of the bioconjugate in aqueous environments.[3] This aggregation can negatively impact manufacturing, stability, and in vivo performance, potentially leading to rapid clearance and increased immunogenicity.[1] The ethylene glycol units of the PEG4 spacer create a hydration shell, improving solubility and preventing the intermolecular hydrophobic interactions that drive aggregation.[2]
2. Improved Pharmacokinetics (PK): PEGylation, even with a short PEG4 spacer, can significantly improve the pharmacokinetic profile of a bioconjugate. The hydrophilic nature of the PEG spacer reduces non-specific interactions with serum proteins and non-target cells, leading to a longer circulation half-life and reduced plasma clearance. This allows for greater accumulation of the therapeutic at the target site, enhancing its efficacy.
3. Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the targeting molecule and the payload. This separation can be crucial for maintaining the biological activity of the targeting protein by preventing the payload from interfering with its binding site. This spacing can also facilitate more efficient interaction of the payload with its target once internalized into a cell.
Comparative Analysis: PEG4 vs. Alkyl Chain Linkers
A common alternative to PEG spacers are simple alkyl chains. While synthetically accessible, they present a stark contrast in physicochemical properties.
| Feature | PEG4 Spacer | Alkyl Chain Spacer | Rationale |
| Hydrophilicity | High | Low (Hydrophobic) | The ether oxygens in the PEG backbone form hydrogen bonds with water, increasing aqueous solubility. Alkyl chains are non-polar and contribute to the overall hydrophobicity of the molecule. |
| Aggregation Propensity | Low | High | The hydration shell around the PEG spacer minimizes hydrophobic interactions between conjugate molecules, reducing the tendency to aggregate. Hydrophobic alkyl linkers can increase the propensity for aggregation, especially with hydrophobic payloads. |
| Solubility in Aqueous Buffers | High | Low | Enhanced hydrophilicity allows for conjugation reactions and formulation in aqueous buffers with minimal need for organic co-solvents. The hydrophobicity of alkyl linkers often necessitates the use of organic co-solvents, which can be detrimental to the stability of the biologic. |
| Pharmacokinetics | Longer half-life, reduced clearance | Shorter half-life, faster clearance | The hydrophilic "stealth" effect of the PEG spacer reduces non-specific uptake and clearance mechanisms. The increased hydrophobicity from an alkyl linker can lead to more rapid clearance from circulation. |
| Cell Permeability (in PROTACs) | Can be lower | Can be higher | While advantageous for ADCs, the high hydrophilicity of PEG linkers can sometimes reduce the passive cell permeability of smaller molecules like PROTACs compared to more lipophilic alkyl linkers. |
Quantitative Data Comparison
The impact of PEG spacer length on the pharmacokinetic profile of an ADC is well-documented. The following table summarizes data from a study on PEGylated glucuronide-MMAE linkers, demonstrating the benefit of PEGylation up to a certain length.
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers) |
This data clearly illustrates that increasing the PEG chain length from 2 to 8 units progressively improves the pharmacokinetic profile of the ADC, with the PEG4 linker showing a significant improvement over the PEG2 linker.
For PROTACs, the choice between a PEG and an alkyl linker can have a pronounced effect on degradation efficacy.
| Target | Ligands | Linker Type | Linker Length | Degradation Outcome | Reference |
| CRBN | CRBN Ligand & VHL Ligand | Alkyl | 9 atoms | Weak degradation | |
| CRBN | CRBN Ligand & VHL Ligand | PEG | 3 units | No degradation | |
| BRD4 | JQ1 & VHL Ligand | Alkyl/Ether | < 12 atoms | No degradation | |
| BRD4 | JQ1 & VHL Ligand | PEG | - | Effective |
While the optimal linker is highly dependent on the specific target and E3 ligase pair, these studies highlight that the physicochemical properties imparted by the linker are critical for productive ternary complex formation and subsequent degradation.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of linkers. Below are detailed methodologies for key experiments.
Hydrophobicity Analysis by Hydrophobic Interaction Chromatography (HIC)
This method is used to assess the relative hydrophobicity of ADCs and to determine the drug-to-antibody ratio (DAR).
1. Materials:
- HPLC system with a UV detector
- HIC column (e.g., TSKgel Butyl-NPR)
- Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
- Mobile Phase B: 50 mM sodium phosphate, pH 7.0
- ADC sample (1 mg/mL in PBS)
2. Procedure:
- Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
- Inject 10-20 µL of the ADC sample.
- Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
- Monitor the elution profile at 280 nm.
- ADCs with higher hydrophobicity (e.g., those with alkyl linkers or higher DAR) will have longer retention times.
Aggregation Analysis by Size-Exclusion Chromatography (SEC)
This protocol quantifies the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC.
1. Materials:
- HPLC system with a UV or fluorescence detector
- SEC column (e.g., Agilent AdvanceBio SEC 300Å)
- Mobile Phase: 150 mM sodium phosphate, pH 7.0
- ADC sample (1-2 mg/mL in formulation buffer)
2. Procedure:
- Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
- Inject a defined amount (e.g., 20 µg) of the ADC sample.
- Run the analysis isocratically for a sufficient time to allow for the elution of the monomer and any aggregates or fragments.
- Monitor the absorbance at 280 nm.
- Integrate the peak areas for the monomer and high molecular weight species (aggregates) to calculate the percentage of aggregation. A lower percentage of aggregates indicates better stability.
In Vivo Pharmacokinetic Analysis in Rats
This protocol is a standard method to determine the pharmacokinetic parameters of an ADC.
1. Animal Model:
- Male Sprague-Dawley rats (n=3 per group).
2. Procedure:
- Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) via the tail vein.
- Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) into tubes containing an anticoagulant.
- Process the blood to obtain plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
- Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated method such as ELISA or LC-MS.
- Calculate pharmacokinetic parameters such as clearance (CL), area under the curve (AUC), and half-life (t½) using appropriate software.
Visualizing the Impact and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the concepts and workflows discussed.
Caption: Impact of Linker Choice on ADC Properties.
Caption: Experimental Workflow for Linker Comparison.
Caption: Logical Relationship of Linker Properties.
Conclusion
The strategic incorporation of a PEG4 spacer in the linker design of ADCs and other bioconjugates offers a powerful solution to the challenges posed by hydrophobic payloads. By enhancing hydrophilicity, reducing aggregation, and improving pharmacokinetic profiles, PEG4-containing linkers contribute to the development of more stable, safe, and efficacious therapeutics. While alternative linkers like alkyl chains have their place, particularly in the context of modulating cell permeability for PROTACs, the balance of properties offered by a PEG4 spacer makes it a superior choice for many applications, especially in the realm of antibody-drug conjugates. The provided experimental data and protocols offer a framework for the rational evaluation and selection of the optimal linker for a given therapeutic candidate.
References
Characterization of Thiol-PEG4-amide-NH2 Conjugates: A Comparative Guide to Mass Spectrometry and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of heterobifunctional linkers, such as Thiol-PEG4-amide-NH2, is a critical step in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The purity, structural integrity, and conjugation efficiency of these linkers directly impact the efficacy and safety of the final therapeutic product. This guide provides a comprehensive comparison of two primary analytical techniques for the characterization of this compound conjugates: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of these methods.
Executive Summary
Mass spectrometry and NMR spectroscopy are powerful, complementary techniques for the structural elucidation and purity assessment of this compound.
-
Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), excels in providing accurate molecular weight determination of the linker and its conjugates. ESI-MS is highly sensitive and easily coupled to liquid chromatography (LC) for online separation and analysis of complex mixtures, making it ideal for reaction monitoring and purity assessment. MALDI-TOF MS is a rapid, high-throughput technique well-suited for the analysis of a wide range of molecules, including larger bioconjugates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) offers unparalleled insight into the specific chemical structure of the molecule. It allows for the unambiguous identification and localization of functional groups and the PEG backbone, providing confirmation of the desired chemical entity. NMR is also a powerful tool for quantitative analysis (qNMR) to determine purity.
The choice between these techniques, or their combined use, will depend on the specific analytical question being addressed, from initial confirmation of synthesis to detailed structural verification and quality control of the final conjugate.
Quantitative Data Presentation
Mass Spectrometry Data
The mass spectrometric analysis of this compound (Molecular Formula: C11H24N2O5S, Exact Mass: 296.1409) provides confirmation of its molecular weight and offers insights into its fragmentation patterns.
| Ion Type | Theoretical m/z | Observed m/z (Representative) | Technique | Notes |
| [M+H]⁺ | 297.1482 | 297.1485 | ESI-MS | Protonated molecule, primary ion in positive mode ESI. |
| [M+Na]⁺ | 319.1301 | 319.1304 | ESI-MS, MALDI-MS | Sodium adduct, commonly observed. |
| [M+K]⁺ | 335.0941 | 335.0945 | ESI-MS, MALDI-MS | Potassium adduct, can be present depending on sample purity and solvent system. |
Table 1: Representative High-Resolution Mass Spectrometry Data for this compound.
Fragmentation Analysis (ESI-MS/MS): Tandem mass spectrometry reveals characteristic fragmentation patterns, primarily through cleavage of the polyethylene glycol (PEG) backbone.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure |
| 297.1482 | 253.1216 | 44.0266 | [M+H - C₂H₄O]⁺ |
| 297.1482 | 209.0950 | 88.0532 | [M+H - 2(C₂H₄O)]⁺ |
| 297.1482 | 165.0684 | 132.0798 | [M+H - 3(C₂H₄O)]⁺ |
| 297.1482 | 121.0418 | 176.1064 | [M+H - 4(C₂H₄O)]⁺ |
Table 2: Predicted Fragmentation Pattern of this compound in ESI-MS/MS. The characteristic loss of 44 Da corresponds to the ethylene glycol monomer unit.
NMR Spectroscopy Data
¹H and ¹³C NMR spectroscopy provide detailed structural confirmation of this compound.
¹H NMR (400 MHz, D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.65 - 3.55 | m | 16H | -O-CH₂ -CH₂ -O- (PEG backbone) |
| 3.35 | t | 2H | -CH₂ -NH₂ |
| 2.80 | t | 2H | -S-CH₂ - |
| 2.65 | t | 2H | -CH₂ -CONH- |
| 2.15 | t | 2H | -CO-CH₂ - |
Table 3: Representative ¹H NMR Chemical Shift Assignments for this compound.
¹³C NMR (100 MHz, D₂O):
| Chemical Shift (ppm) | Assignment |
| 175.0 | C =O (Amide) |
| 70.5 - 69.0 | -O-C H₂-C H₂-O- (PEG backbone) |
| 40.5 | -C H₂-NH₂ |
| 38.0 | -C H₂-CONH- |
| 35.5 | -S-C H₂- |
| 33.0 | -CO-C H₂- |
Table 4: Representative ¹³C NMR Chemical Shift Assignments for this compound.
Experimental Protocols
Mass Spectrometry
1. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
LC Conditions (Optional but Recommended for Purity Analysis):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: Process the acquired spectra to identify the [M+H]⁺, [M+Na]⁺, and other adducts. For MS/MS, select the precursor ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.
2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common matrices. Prepare a saturated solution of the matrix in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the sample solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
MS Parameters (Positive Ion Mode):
-
Laser: Nitrogen laser (337 nm).
-
Mode: Reflector or linear mode, depending on the mass range and resolution required.
-
Acceleration Voltage: 20-25 kV.
-
Mass Range: m/z 100-2000.
-
-
Data Analysis: Calibrate the instrument using a known standard. Analyze the spectrum for the singly charged molecular ions, primarily [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to the residual solvent peak. Integrate the ¹H NMR signals to determine the relative number of protons.
Visualization of Workflows and Logic
Stability of Thiol-PEG4-amide-NH2 Linkers: An In Vitro and In Vivo Comparison
For Researchers, Scientists, and Drug Development Professionals
The stability of linkers is a critical determinant of the efficacy and safety of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, while enabling its release at the target site. This guide provides a comparative overview of the in vitro and in vivo stability of Thiol-PEG4-amide-NH2 linkers, supported by experimental data from related linker technologies, to inform rational drug design.
Executive Summary
The this compound linker is characterized by a short polyethylene glycol (PEG) spacer, a stable amide bond, and a reactive thiol group. The stability of this linker is primarily dictated by the robustness of the amide bond and the reactivity of the terminal thiol. Compared to linkers containing more labile functionalities, such as esters, the amide bond in the this compound linker offers significantly enhanced stability in biological environments.
Comparative Stability Analysis
The in vitro and in vivo stability of a linker is influenced by its susceptibility to hydrolysis and enzymatic degradation. The this compound linker's stability is largely attributed to its core amide bond.
In Vitro Stability
In vitro stability is often assessed by incubating the linker or a conjugate thereof in plasma from various species (e.g., human, mouse, rat) and at different pH conditions to simulate physiological and lysosomal environments.
Amide vs. Ester Linkage Stability:
Studies comparing the stability of amide and ester linkages within PEG-based structures consistently demonstrate the superior stability of the amide bond. For instance, a study on photoclickable PEG hydrogels showed that ester-linked hydrogels degraded rapidly in vivo within 24 hours, whereas amide-linked hydrogels remained stable for months[1][2]. This highlights the inherent resistance of the amide bond to hydrolysis compared to the ester bond.
| Linker Type | In Vitro Stability Profile | Key Advantages | Key Disadvantages |
| This compound | Expected to be high due to the stable amide bond. | High resistance to hydrolysis in plasma. | The free thiol group can be susceptible to oxidation or disulfide exchange. |
| PEG-Ester Linkers | Prone to hydrolysis in plasma and at physiological pH. | Can be designed for controlled release in specific environments. | Premature cleavage in circulation can lead to off-target toxicity. |
| Thiol-Maleimide Linkers | The thiosuccinimide linkage is susceptible to retro-Michael reaction and exchange with endogenous thiols like glutathione[3][4]. | Highly specific reaction between thiol and maleimide. | Potential for in vivo instability leading to payload deconjugation[4]. |
In Vivo Stability
In vivo stability is evaluated through pharmacokinetic studies in animal models, measuring the circulation half-life of the intact conjugate and the rate of payload release.
The amide linkage in the this compound linker is anticipated to provide excellent in vivo stability, leading to a longer circulation half-life of the conjugate. The primary route of potential in vivo instability for this linker would be the reaction of the terminal thiol group. This can include oxidation to a disulfide or reaction with other biological thiols.
| Linker Feature | Implication for In Vivo Stability | Supporting Evidence |
| Amide Bond | High stability, leading to prolonged circulation half-life and reduced premature payload release. | Amide-linked PEG hydrogels demonstrate long-term in vivo stability for months, in contrast to ester-linked hydrogels which degrade within 24 hours. |
| PEG4 Spacer | The short PEG chain can improve solubility and pharmacokinetic properties. | PEGylation is a well-established strategy to extend the circulation half-life of biomolecules. |
| Terminal Thiol | Can undergo oxidation or form disulfide bonds in the in vivo environment. | The in vivo stability of free thiols can be variable and depends on the local redox environment. |
Experimental Protocols
To definitively determine the stability of the this compound linker, the following experimental protocols are recommended.
In Vitro Plasma Stability Assay
Objective: To assess the hydrolytic stability of the linker in plasma.
Methodology:
-
A conjugate featuring the this compound linker is incubated in plasma (human, mouse, rat) at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
The concentration of the intact conjugate and any degradation products is quantified using LC-MS/MS.
-
The half-life (t½) of the conjugate in plasma is calculated.
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability and clearance of a conjugate containing the linker.
Methodology:
-
A conjugate is administered intravenously to an animal model (e.g., mice or rats).
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Plasma is isolated, and the concentrations of the intact conjugate and the released payload are quantified using ELISA or LC-MS/MS.
-
Pharmacokinetic parameters, including half-life, clearance, and volume of distribution, are calculated.
Visualizing Stability Concepts
The following diagrams illustrate the key concepts related to linker stability and the experimental workflow for its assessment.
References
- 1. Linkage Groups within Thiol-Ene Photoclickable PEG Hydrogels Control In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linkage Groups within Thiol-Ene Photoclickable PEG Hydrogels Control In Vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-PEG4-amide-NH2 in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical in the design and performance of bioconjugates. This guide provides a comprehensive comparison of Thiol-PEG4-amide-NH2, a heterobifunctional linker, with other common alternatives such as SMCC and SPDP. The information is supported by experimental data to facilitate informed decisions in the development of therapeutics and diagnostics.
This compound is a versatile linker that offers a balance of hydrophilicity, defined spacer length, and orthogonal reactivity. Its thiol and primary amine termini allow for the specific and sequential conjugation of different molecules, a key advantage in the construction of complex bioconjugates like antibody-drug conjugates (ADCs). The integrated polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, potentially reducing aggregation and immunogenicity.[1]
Performance Comparison of Linkers
The selection of a linker can significantly impact the conjugation efficiency, stability, and biological activity of the final product. Below is a comparative summary of this compound against two widely used non-PEGylated linkers: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate).
Table 1: Comparison of Conjugation Efficiency
| Linker | Reactive Groups | Typical Conjugation Yield | Key Considerations |
| This compound | Thiol, Amine | >95% (for amide bond formation) | Orthogonal reactivity allows for controlled, sequential conjugation. The thiol-maleimide reaction is rapid at pH 6.5-7.5.[2] |
| SMCC | NHS-ester, Maleimide | ~90-95% | Forms a stable thioether bond. The cyclohexane ring provides some stability to the maleimide group.[3][4] |
| SPDP | NHS-ester, Pyridyldithiol | 58-93% | Forms a cleavable disulfide bond. The yield can be variable and may require additional purification steps.[5] |
Table 2: Comparative Stability of Linker-Molecule Bonds
| Linker Type | Bond Formed | Half-life in Human Plasma | Cleavage Mechanism |
| Thiol-PEG-Maleimide | Thioether | Generally stable | Non-cleavable by reducing agents. |
| SMCC | Thioether | Stable | Non-cleavable by reducing agents. |
| SPDP | Disulfide | ~9 days (can be modulated by steric hindrance) | Cleavable by reducing agents like glutathione. |
| Maleamic Acid (from Next Gen Maleimides) | Thioether | Completely stable over 7 days | Non-cleavable. |
Table 3: Comparative in vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates
| Linker Type | ADC Example | Target Cell Line | IC50 (nM) | Bystander Effect |
| Non-cleavable, PEGylated | Representative data | HER2-positive | ~1-10 | Generally no |
| Cleavable (e.g., Val-Cit) | Representative data | HER2-positive | ~0.1-1 | Yes |
| Non-cleavable, Non-PEGylated (SMCC) | Kadcyla® (T-DM1) | HER2-positive | ~0.5-5 | No |
Note: IC50 values are highly dependent on the antibody, payload, and cell line used. The data presented are for illustrative purposes.
Signaling Pathways in Targeted Therapy
A primary application of this compound is in the construction of ADCs targeting cancer cells. A common target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers. Upon binding of an anti-HER2 ADC, the complex is internalized, and the cytotoxic payload is released, leading to cell death. The HER2 signaling pathway, which promotes cell proliferation and survival, is a key target for such therapies.
Caption: HER2 signaling pathway and ADC mechanism of action.
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.
Experimental Workflow for ADC Construction and Evaluation
Caption: General workflow for ADC synthesis and evaluation.
Detailed Experimental Protocols
Protocol 1: Antibody-Payload Conjugation using this compound
This protocol describes a two-step conjugation of a cytotoxic payload to an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound.
-
Payload with an NHS-ester reactive group (e.g., MMAE-NHS ester).
-
Payload with a maleimide reactive group (e.g., MMAE-maleimide).
-
Reducing agent (e.g., TCEP).
-
Reaction buffers: PBS (pH 7.4), MES buffer (pH 6.0).
-
Quenching reagent (e.g., Tris buffer).
-
Purification column (e.g., size-exclusion chromatography - SEC).
Procedure:
Step 1: Amine-reactive conjugation (Payload to Linker)
-
Dissolve this compound and the NHS-ester payload in an appropriate organic solvent (e.g., DMSO).
-
Add the payload solution to the linker solution at a 1:1 molar ratio in a reaction buffer (e.g., PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature.
-
Purify the linker-payload conjugate using reverse-phase HPLC.
Step 2: Thiol-reactive conjugation (Linker-Payload to Antibody)
-
Reduce the antibody's interchain disulfide bonds by adding a 10-fold molar excess of TCEP and incubating at 37°C for 1 hour.
-
Remove excess TCEP using a desalting column equilibrated with PBS containing EDTA.
-
Dissolve the purified linker-payload conjugate in reaction buffer (e.g., MES buffer, pH 6.0).
-
Add the linker-payload solution to the reduced antibody at a 5-fold molar excess.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
-
Purify the final ADC using SEC.
Protocol 2: Antibody-Payload Conjugation using SMCC
This protocol outlines a one-pot conjugation method.
Materials:
-
Antibody in PBS, pH 7.2.
-
SMCC linker.
-
Thiolated payload (e.g., DM1).
-
Reaction buffer: PBS (pH 7.2).
-
Purification column (SEC).
Procedure:
-
Dissolve the antibody to 5-10 mg/mL in PBS, pH 7.2.
-
Dissolve SMCC in DMSO to prepare a 10 mM stock solution.
-
Add a 10-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with PBS, pH 7.2.
-
Dissolve the thiolated payload in DMSO.
-
Add a 3-fold molar excess of the payload to the SMCC-activated antibody.
-
Incubate for 4 hours at room temperature.
-
Purify the ADC using SEC.
Protocol 3: Antibody-Payload Conjugation using SPDP
This protocol describes the formation of a cleavable disulfide linkage.
Materials:
-
Antibody in PBS, pH 7.5.
-
SPDP linker.
-
Thiolated payload.
-
Reaction buffer: PBS (pH 7.5), Acetate buffer (pH 4.5).
-
Reducing agent (DTT).
-
Purification column (SEC).
Procedure:
-
Dissolve the antibody to 5 mg/mL in PBS, pH 7.5.
-
Dissolve SPDP in DMSO to a 20 mM stock solution.
-
Add a 20-fold molar excess of the SPDP stock solution to the antibody.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SPDP using a desalting column equilibrated with PBS, pH 7.5.
-
Dissolve the thiolated payload in DMSO.
-
Add a 5-fold molar excess of the payload to the SPDP-activated antibody.
-
Incubate for 2-4 hours at room temperature. The release of pyridine-2-thione can be monitored at 343 nm to follow the reaction progress.
-
Purify the ADC using SEC.
This guide provides a foundational comparison of this compound with other linkers. The optimal choice of linker will ultimately depend on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final bioconjugate.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
Navigating the PROTAC Linker Landscape: A Comparative Guide Focused on PEG-Based Architectures
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][4]
The Anatomy of a PROTAC Linker: A Closer Look at Thiol-PEG4-amide-NH2
The chemical structure of this compound offers insight into the functionalities that can be engineered into a PROTAC linker.
-
Thiol Group (-SH): The terminal thiol group provides a reactive handle for covalent linkage. This is particularly relevant for the development of covalent PROTACs, which can offer enhanced potency and duration of action. For instance, in targeting kinases like Bruton's tyrosine kinase (BTK), which have a cysteine residue in their active site, a thiol-containing linker could potentially form a covalent bond, although studies have shown that irreversible binding might hinder the catalytic nature of PROTACs.
-
PEG4 Moiety: The tetra-polyethylene glycol (PEG4) spacer is a hallmark of many successful PROTACs. PEG linkers are known to enhance the aqueous solubility and permeability of PROTAC molecules, which are often large and hydrophobic. The length of the PEG chain is a critical parameter that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Amide Bond (-CONH-): Amide bonds are a common and stable method for connecting the different components of a PROTAC. They are synthetically accessible and provide structural rigidity to the linker.
-
Amine Group (-NH2): The terminal amine group provides a versatile point of attachment for either the POI ligand or the E3 ligase ligand through standard amide coupling reactions.
Comparative Analysis of PROTAC Linkers
The choice of linker significantly impacts the degradation efficiency (DC50 and Dmax) of a PROTAC. The following tables summarize the performance of different linker types based on published studies.
Table 1: Comparison of Flexible vs. Rigid Linkers
| Linker Type | Composition Example | Key Characteristics | Impact on PROTAC Performance | Reference Example |
| Flexible | Alkyl chains, PEG chains | High conformational freedom. Can enhance solubility (PEG). | Can readily adapt to facilitate ternary complex formation. May suffer from higher metabolic instability. | BTK degraders with PEG-based linkers showed potent degradation. |
| Rigid | Piperazine, Phenyl rings | Constrained conformation. Can improve metabolic stability and cell permeability. | Can pre-organize the PROTAC for optimal ternary complex formation but may introduce steric hindrance if not well-designed. | Replacement of a PEG linker with a piperazine-containing linker improved metabolic clearance in a RIPK2 degrader. |
Table 2: Impact of Linker Length on PROTAC Efficacy
| Target Protein | PROTAC Series | Linker Type | Optimal Linker Length | Observation | Reference |
| BRD4 | JQ1-based | PEG | 4-5 PEG units | Shorter (1-2 PEG units) and very long linkers showed reduced potency. | Zengerle et al. |
| BTK | Ibrutinib-based | PEG | 18 atoms | A clear "hook effect" was observed with longer linkers, indicating that an optimal length is crucial for ternary complex formation. | Zorba et al. |
| TBK1 | - | Alkyl/Ether | 12-29 atoms | Degradation was not observed with linkers shorter than 12 atoms. | Arvinas |
| ERα | Estradiol-based | PEG | 16 atoms | A 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities. | Cyrus et al. |
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce target protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
The evaluation of a novel PROTAC typically follows a standardized experimental workflow to determine its efficacy and mechanism of action.
Caption: General experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
-
Reagents: Prepare recombinant target protein (e.g., His-tagged), E3 ligase (e.g., GST-tagged), and fluorescently labeled antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a microplate, add the target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Antibody Addition: Add the fluorescently labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex.
References
Safety Operating Guide
Navigating the Safe Disposal of Thiol-PEG4-amide-NH2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Thiol-PEG4-amide-NH2 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedural information based on best practices for similar chemical compounds and general laboratory safety protocols.
It is imperative to always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions and to adhere to your institution's environmental health and safety (EHS) guidelines.
Hazard Profile and Safety Recommendations
Based on data for analogous chemical compounds, this compound may present several hazards. The following table summarizes the potential hazards, drawing from information for similar chemicals.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage | Causes serious eye damage. | Wear eye protection/face protection. |
| Aquatic Hazard (Short-term and Long-term) | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, should be approached systematically to minimize risk.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
-
If there is a risk of generating dust or aerosols, a respirator may be necessary. Work in a well-ventilated area, preferably under a chemical fume hood.
2. Waste Segregation:
-
Do not dispose of this compound down the drain or in regular trash.
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical.
3. Handling Spills:
-
In the event of a spill, avoid generating dust.
-
Carefully collect the spilled material using an absorbent pad or other appropriate means.
-
Clean the affected area thoroughly.
-
All materials used for cleanup should be treated as hazardous waste and placed in the designated waste container.
4. Final Disposal:
-
The sealed waste container should be handed over to your institution's EHS department for final disposal.
-
EHS professionals are trained to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
Experimental Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Personal protective equipment for handling Thiol-PEG4-amide-NH2
Essential Safety and Handling Guide for Thiol-PEG4-amide-NH2
This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. As no specific Safety Data Sheet (SDS) for this compound is readily available, this document compiles data from SDSs of analogous thiol-containing compounds and PEGylated reagents to establish a robust safety protocol. All procedures should be conducted with extreme caution, and a thorough risk assessment must be performed before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Thiol compounds are known for their strong, unpleasant odors and potential as skin and eye irritants, with the possibility of causing respiratory irritation.[1][2] PEGylated compounds, while generally considered to have low toxicity, can pose risks of cell vacuolation at high doses, though this is not typically a concern with standard laboratory handling.[3][4] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[1] | To protect against splashes and aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A flame-resistant lab coat should be worn and kept fastened. | To prevent skin contact. No single glove material is impervious to all chemicals; check compatibility and replace gloves frequently. |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. | To control vapor exposure and prevent inhalation. |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber are essential. | To prevent direct contact with the skin. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact.
Handling Protocol
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Have designated, labeled waste containers ready for liquid and solid thiol-containing waste.
Handling:
-
Don all required PPE before handling the chemical.
-
Allow the container of this compound to slowly warm to room temperature before opening to prevent condensation of moisture.
-
Handle the product in a closed system or with appropriate exhaust ventilation.
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Keep the container tightly sealed when not in use. After use, backfill the container with an inert gas like Nitrogen or Argon before sealing.
-
Wash hands and any exposed skin thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
For long-term storage, keep under an inert atmosphere (Nitrogen or Argon), in the dark, and at low temperatures (≤ -15°C). A desiccant may be used outside the container.
Disposal Plan
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Procedure |
| Liquid Thiol Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste. |
| Solid Thiol Waste | Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container. |
| Decontamination | Glassware and surfaces should be decontaminated using a bleach solution or another appropriate oxidizing agent within a chemical fume hood. The used decontamination solution should be collected in a separate, labeled hazardous waste container for disposal. |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the necessary workflows for safe handling and emergency response.
Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.
Caption: Figure 2: Logical flow for immediate actions in case of accidental exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
